Demethyl linezolid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
168828-65-7 |
|---|---|
Molecular Formula |
C15H18FN3O4 |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]formamide |
InChI |
InChI=1S/C15H18FN3O4/c16-13-7-11(1-2-14(13)18-3-5-22-6-4-18)19-9-12(8-17-10-20)23-15(19)21/h1-2,7,10,12H,3-6,8-9H2,(H,17,20)/t12-/m0/s1 |
InChI Key |
MRSLZIUXFOCEPP-LBPRGKRZSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC=O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CNC=O)F |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure Elucidation of Demethyl Linezolid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of demethyl linezolid, a known impurity and potential metabolite of the oxazolidinone antibiotic linezolid. The guide details the chemical identity of this compound, outlines experimental protocols for its characterization, and presents a comparative analysis with its parent compound and major metabolites.
Introduction to Linezolid and its Metabolites
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria. Its metabolism in humans primarily proceeds through the oxidation of the morpholine ring, leading to two main inactive metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite). However, various impurities and minor degradation products can arise during the synthesis and storage of linezolid. One such impurity is this compound.
Identification and Structure of this compound
"this compound," identified by the CAS number 168828-65-7, is chemically known as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide [1][2][3]. The "demethylation" refers to the absence of the methyl group on the N-acetyl substituent of linezolid, which is replaced by a hydrogen, forming a formamide group.
Table 1: Chemical and Physical Properties of Linezolid and this compound
| Property | Linezolid | This compound |
| IUPAC Name | N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide[4] | (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide[1][3] |
| CAS Number | 165800-03-3[5] | 168828-65-7[1][2] |
| Molecular Formula | C₁₆H₂₀FN₃O₄[5] | C₁₅H₁₈FN₃O₄[2][3] |
| Molecular Weight | 337.35 g/mol [5] | 323.32 g/mol [2][3] |
The structural relationship between linezolid and this compound is visualized in the diagram below.
Experimental Protocols for Structure Elucidation
High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment
HPLC is a fundamental technique for the separation and quantification of linezolid and its impurities.
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution is typically employed. For example, a mixture of a phosphate buffer and acetonitrile.
-
Detection : UV detection at approximately 254 nm.
-
Procedure :
-
Prepare a standard solution of the linezolid bulk drug or the sample containing the suspected impurity.
-
Inject the sample into the HPLC system.
-
Elute the components using the defined mobile phase gradient.
-
Monitor the eluent at the specified UV wavelength. The retention time of this compound will differ from that of linezolid, allowing for its separation and collection for further analysis.
-
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.
-
Ionization Mode : Positive ion mode is typically used for linezolid and its analogues.
-
Procedure :
-
Introduce the purified sample of the suspected this compound into the mass spectrometer, either directly via infusion or as the eluent from an LC system (LC-MS).
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺). For this compound (C₁₅H₁₈FN₃O₄), the expected monoisotopic mass of the protonated molecule is approximately 324.1354 m/z.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. The fragmentation of the linezolid core would be expected, with shifts in fragment masses corresponding to the formamide group instead of the acetamide group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, which is essential for unambiguous structure elucidation.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Solvent : A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
-
Experiments :
-
¹H NMR : To identify the number and types of protons in the molecule. The absence of the characteristic singlet for the acetyl methyl group of linezolid (around 2.0 ppm) and the presence of a signal for the formyl proton would be key indicators for this compound.
-
¹³C NMR : To determine the number and types of carbon atoms. The absence of the acetyl methyl carbon signal and the presence of a carbonyl carbon signal for the formamide group would be expected.
-
2D NMR (COSY, HSQC, HMBC) : To establish the connectivity between protons and carbons, confirming the overall structure.
-
Metabolic Pathways of Linezolid
The primary metabolic pathway of linezolid involves the oxidation of the morpholine ring, which is not a demethylation process. This leads to the formation of two major, inactive metabolites.
While N-dealkylation is a common metabolic reaction, the formation of this compound as a metabolite has not been extensively reported. It is primarily considered a process-related impurity from the synthesis of linezolid.
Experimental Workflow for Impurity Identification
The logical flow for identifying and characterizing an unknown impurity like this compound in a drug substance is outlined below.
Quantitative Data Summary
The following table summarizes key quantitative data for linezolid and its main metabolites, which are often monitored in pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of Linezolid and its Major Metabolites
| Parameter | Linezolid | PNU-142586 | PNU-142300 |
| Elimination Half-life (t½) | 4-6 hours | ~6 hours | ~5 hours |
| Urinary Excretion (% of dose) | ~30% | ~40% | ~10% |
| Plasma Protein Binding | ~31% | Not specified | Not specified |
Note: Data is approximate and can vary between individuals.
Conclusion
The structure elucidation of this compound, an impurity of linezolid, is a critical aspect of quality control in the pharmaceutical industry. Its identification as (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)formamide is achieved through a combination of chromatographic separation and spectroscopic analysis, primarily HPLC, high-resolution mass spectrometry, and NMR. While not a major metabolite, its characterization is essential for ensuring the purity, safety, and efficacy of linezolid formulations. The methodologies outlined in this guide provide a robust framework for the identification and characterization of such related substances in drug development.
References
An In-depth Guide to the Synthesis of Demethyl Linezolid Impurity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Demethyl linezolid impurity, a significant related substance in the production of the antibiotic Linezolid. This document details the synthetic pathway, experimental protocols, and relevant analytical data to support research and development in drug manufacturing and quality control.
Introduction
This compound, chemically known as (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, is a key impurity of Linezolid where the morpholine ring is replaced by a piperazine moiety. The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing of Linezolid to ensure its safety and efficacy. This guide outlines a common synthetic route for the preparation of this impurity, which is essential for its use as a reference standard in analytical method development and validation.
Synthetic Pathway
The synthesis of this compound impurity can be achieved through a multi-step process that mirrors the synthesis of Linezolid itself, with the crucial difference being the use of a piperazine-containing starting material in place of the morpholine-containing analogue. A common approach involves the protection of one of the nitrogen atoms of the piperazine ring, typically with a tert-butyloxycarbonyl (Boc) group, to ensure selective reaction at the other nitrogen.
The overall synthetic scheme can be visualized as follows:
Demethyl Linezolid: A Technical Overview of the Core Mechanism of Action of its Parent Compound, Linezolid
A Note on "Demethyl Linezolid"
Executive Summary
Linezolid exerts its bacteriostatic and, in some cases, bactericidal effect by targeting a novel and highly specific step in bacterial protein synthesis.[5][6][7] Unlike many other protein synthesis inhibitors that interfere with the elongation phase, linezolid blocks the very first step: the initiation of translation.[8] It binds to the 50S ribosomal subunit, preventing its association with the 30S subunit, initiator tRNA, and mRNA to form the functional 70S initiation complex.[6][7] This unique mechanism results in a low incidence of cross-resistance with other antibiotic classes.[5] This guide provides an in-depth exploration of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Protein Synthesis Initiation
The primary mechanism of action of linezolid is the inhibition of bacterial protein synthesis.[5] It binds to the 23S ribosomal RNA (rRNA) component of the large 50S ribosomal subunit at the peptidyl transferase center (PTC).[9] This binding action physically obstructs the formation of the functional 70S initiation complex, a crucial assembly required to begin the translation of messenger RNA (mRNA) into proteins.[6][7] By preventing the union of the N-formylmethionyl-tRNA (fMet-tRNA), mRNA, and the 30S and 50S ribosomal subunits, protein production is halted at its inception.[8]
The binding site for linezolid on the 23S rRNA is in the A-site of the PTC, sterically hindering the proper positioning of the aminoacyl-tRNA. This specific interaction prevents the formation of the first peptide bond, thereby arresting protein synthesis before it can begin.[8]
Signaling Pathway: Bacterial Protein Synthesis Initiation
The following diagram illustrates the key steps in the initiation of bacterial protein synthesis and the specific point of inhibition by linezolid.
Caption: Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit.
Quantitative Data: Inhibitory Activity of Linezolid
The inhibitory potency of linezolid has been quantified across various assays. The 50% inhibitory concentration (IC50) is a key metric for its activity.
| Assay Type | Organism/System | IC50 Value | Reference(s) |
| Protein Synthesis Inhibition | Staphylococcus aureus (whole cells) | 0.3 µg/mL | |
| 50S Ribosomal Subunit Formation | Staphylococcus aureus (whole cells) | 0.6 µg/mL | |
| Cell-free Transcription-Translation | Escherichia coli S30 extract | 1.8 µM | |
| In Vitro Translation (MS2 RNA) | Escherichia coli S30 extract | 15 µM (at 8 mg/mL RNA) | |
| 30S Initiation Complex Formation | Escherichia coli (purified) | 110 µM (37 µg/mL) | |
| 70S Initiation Complex Formation | Escherichia coli (purified) | 130 µM (44 µg/mL) | |
| Mitochondrial Protein Synthesis | Isolated Rat Heart Mitochondria | 16 µM | [1] |
Off-Target Effects: Mitochondrial Protein Synthesis
A notable aspect of linezolid's toxicology profile is its inhibitory effect on mitochondrial protein synthesis.[1] Due to the endosymbiotic origin of mitochondria, their ribosomes (mitoribosomes) share similarities with bacterial ribosomes.[8] Linezolid can bind to human mitoribosomes and inhibit their function, which can lead to adverse effects, particularly with long-term use.[8] This inhibition is demonstrated by a reduction in the expression of mitochondrially encoded proteins, such as cytochrome c oxidase subunits.[1]
Experimental Protocols
In Vitro Transcription/Translation Inhibition Assay
This assay measures the overall inhibitory effect of a compound on protein synthesis from a DNA template in a cell-free system.
Methodology:
-
Prepare a cell-free extract: An S30 extract from E. coli is prepared, containing all necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes).
-
Set up the reaction: The reaction mixture typically contains the S30 extract, a plasmid DNA template encoding a reporter gene (e.g., luciferase), radiolabeled amino acids (e.g., [¹⁴C]leucine or [³⁵S]methionine), and varying concentrations of linezolid.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation.
-
Quantification: The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated using trichloroacetic acid (TCA).
-
Analysis: The precipitate is collected on filters, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the linezolid concentration.
Caption: Workflow for an in vitro transcription/translation inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Linezolid Complexes
Cryo-EM is a high-resolution imaging technique used to determine the three-dimensional structure of macromolecules, providing precise details of how linezolid binds to the ribosome.
Methodology:
-
Complex Formation: Purified 70S ribosomes from a target bacterium (e.g., Staphylococcus aureus) are incubated with a saturating concentration of linezolid (e.g., ~10 µM) to ensure binding. The solution is typically incubated at 37°C for 15 minutes, followed by 1 hour on ice.
-
Grid Preparation: A small volume of the ribosome-linezolid complex solution is applied to a glow-discharged cryo-EM grid.
-
Vitrification: The grid is plunge-frozen in liquid ethane, trapping the complexes in a thin layer of amorphous ice. This rapid freezing prevents the formation of ice crystals and preserves the native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing multiple ribosome particles in different orientations, are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally extracted, aligned, and classified. A high-resolution three-dimensional map of the ribosome-linezolid complex is then reconstructed.
-
Model Building and Analysis: An atomic model is built into the cryo-EM density map, allowing for the precise visualization of linezolid within its binding pocket in the peptidyl transferase center.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 168828-65-7|DC Chemicals [dcchemicals.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
in vitro evaluation of Demethyl linezolid
An In-Depth Technical Guide to the In Vitro Evaluation of Demethyl Linezolid (Tedizolid)
Introduction
This compound, known as tedizolid (formerly TR-700), is a second-generation oxazolidinone antibiotic. It is the active moiety of the prodrug tedizolid phosphate (TR-701), which is rapidly converted to tedizolid by endogenous phosphatases in vivo.[1] Tedizolid is distinguished by its potent activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] In vitro studies consistently demonstrate that tedizolid has 4- to 8-fold greater potency than the first-generation oxazolidinone, linezolid, against key Gram-positive cocci.[4][5] This guide provides a comprehensive overview of the in vitro evaluation of tedizolid, detailing its mechanism of action, antimicrobial activity profile, and the experimental protocols used for its assessment.
Mechanism of Action
Like other oxazolidinones, tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[6][7] This binding action prevents the formation of a functional 70S initiation complex, a critical step in the translation process where the ribosomal subunits, messenger RNA (mRNA), and initiator tRNA assemble.[8][9][10] The unique D-ring in tedizolid's structure allows for additional ribosome binding interactions compared to linezolid, contributing to its increased potency.[7] This novel mode of action means cross-resistance with other non-oxazolidinone antibiotic classes is unlikely.[11]
In Vitro Antimicrobial Activity
Tedizolid demonstrates potent in vitro activity against a broad range of Gram-positive pathogens. Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. Data is often presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively.
Data Presentation
Table 1: In Vitro Activity of Tedizolid vs. Linezolid against Staphylococcus Species
| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | MIC Range (µg/ml) |
|---|---|---|---|---|
| MSSA (Methicillin-Susceptible S. aureus) | Tedizolid | 0.12[12] | 0.5[2][5] | 0.03-0.5[12] |
| Linezolid | 1[12] | 2[2][5] | 0.5-4[13] | |
| MRSA (Methicillin-Resistant S. aureus) | Tedizolid | 0.12[12] | 0.25[5][12] | 0.03-0.5[12] |
| Linezolid | 1[12][13] | 2[2][5][12] | 0.5-4[13] | |
| CoNS (Coagulase-Negative Staphylococci) | Tedizolid | 0.12 | 0.25[5] | - |
| Linezolid | 0.5 | 1[5] | - |
Data compiled from multiple studies.[2][5][12][13]
Table 2: In Vitro Activity of Tedizolid vs. Linezolid against Streptococcus Species
| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
|---|---|---|---|
| S. pneumoniae | Tedizolid | 0.12 | 0.125[5] |
| Linezolid | 0.5 | 0.5[5] | |
| S. pyogenes | Tedizolid | - | 0.5[2] |
| Linezolid | - | 2[2] | |
| S. agalactiae | Tedizolid | - | 0.5[2] |
| Linezolid | - | 2[2] | |
| β-hemolytic streptococci | Tedizolid | 0.25 | 0.25[12] |
| Linezolid | 1 | 1[12] | |
| Viridans group streptococci | Tedizolid | 0.12 | 0.25[12] |
| Linezolid | 0.5 | 1[12] |
Data compiled from multiple studies.[2][5][12]
Table 3: In Vitro Activity of Tedizolid vs. Linezolid against Enterococcus Species
| Organism | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) |
|---|---|---|---|
| E. faecalis | Tedizolid | 0.25[12] | 0.5[2][5] |
| Linezolid | 1[12] | 2[2][5] | |
| E. faecium (including VRE) | Tedizolid | 0.12[12] | 0.5[2][5] |
| Linezolid | 1[12] | 2[2][5] |
Data compiled from multiple studies.[2][5][12]
Table 4: In Vitro Activity of Tedizolid against Mycobacterium tuberculosis
| Strain Type | Drug | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | MIC Range (µg/ml) |
|---|---|---|---|---|
| Susceptible & Resistant Strains | Tedizolid | 0.25[6][14] | 0.5[6][14] | 0.06-0.5[6] |
| Linezolid | 1[6] | 1[6] | - |
Data compiled from studies on 120 M. tuberculosis isolates.[6][14]
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of tedizolid is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[2][5]
Protocol: Broth Microdilution Method (CLSI)
-
Inoculum Preparation: A standardized suspension of the test organism is prepared in a saline or broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Preparation: A series of twofold serial dilutions of tedizolid are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Concentrations typically range from 0.015 to 32 µg/ml.[2]
-
Inoculation: Each well of a 96-well microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is read as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
-
Quality Control: Standard quality control strains, such as S. aureus ATCC 29213 and E. faecalis ATCC 29212, are tested concurrently to ensure the validity of the results.[2][15]
For Mycobacterium tuberculosis : The MIC is often determined using a specialized broth-based system like the Bactec 960 MGIT (Mycobacterial Growth Indicator Tube) system.[6][14] This automated method detects mycobacterial growth by measuring oxygen consumption.
Time-Kill Assays
Time-kill studies are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Preparation: A standardized inoculum of the test organism (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) is prepared in a suitable broth medium.
-
Exposure: The bacterial suspension is exposed to tedizolid at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 4x, 8x MIC).[16][17] A growth control tube without any antibiotic is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each tube.
-
Quantification: The samples are serially diluted and plated onto agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log₁₀ CFU/mL over time is plotted. Bacteriostatic activity is typically defined as a <3-log₁₀ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a ≥3-log₁₀ reduction. Studies show tedizolid is generally bacteriostatic against staphylococci, enterococci, and streptococci.[11][18]
Conclusion
The in vitro evaluation of this compound (tedizolid) consistently highlights its superior potency compared to linezolid against a wide array of clinically significant Gram-positive pathogens.[2][4] Its mechanism of action, targeting bacterial protein synthesis at the initiation stage, provides a crucial therapeutic option, especially for infections caused by multidrug-resistant organisms.[11][7] The standardized protocols for MIC determination and time-kill assays provide a robust framework for quantifying its antimicrobial activity and understanding its pharmacodynamic properties. These in vitro data are fundamental for guiding clinical use and for ongoing surveillance of this important antimicrobial agent.
References
- 1. can-r.com [can-r.com]
- 2. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 11. merck.com [merck.com]
- 12. jmilabs.com [jmilabs.com]
- 13. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Tedizolid against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Summary of Linezolid Activity and Resistance Mechanisms Detected during the 2012 LEADER Surveillance Program for the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of linezolid alone and in combination with gentamicin, vancomycin or rifampicin against methicillin-resistant Staphylococcus aureus by time-kill curve methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
understanding the formation of Demethyl linezolid
An in-depth analysis of the formation of the primary metabolites of Linezolid, often referred to as Demethyl linezolid, reveals a dual pathway involving both metabolic biotransformation within the body and potential formation as process-related impurities during synthesis. This guide elucidates the mechanisms of formation, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The principal "demethylated" metabolites of Linezolid are more accurately identified as PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative). These are formed through the oxidative cleavage of the morpholine ring of the Linezolid molecule.
Metabolic Formation of Linezolid Metabolites
Linezolid undergoes metabolism in the body to form two major inactive metabolites, PNU-142300 and PNU-142586.[1][2][3] The formation of these metabolites is a key factor in the clearance of the drug.
Signaling Pathway for Metabolic Formation
The metabolic conversion of Linezolid primarily involves the oxidation of its morpholine ring. Notably, this process does not appear to involve the cytochrome P450 enzyme system.[2][4][5][6] PNU-142586 is the more abundant metabolite in humans and its formation is believed to occur through a non-enzymatic process.[2][7][8] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[7][9][10] Conversely, the formation of PNU-142300 is understood to be enzymatically mediated.[3]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Linezolid and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites
| Parameter | Linezolid | PNU-142300 | PNU-142586 | Reference(s) |
| Elimination Half-life (t½) | 3.4 - 7.4 hours | - | - | [1] |
| Plasma Protein Binding | ~31% | - | - | [2] |
| Volume of Distribution (Vd) | 40 - 50 L | - | - | [1][2] |
| Total Clearance (CL) | 80 ± 29 mL/min | - | - | [1] |
| Renal Clearance | ~30% of total dose excreted unchanged | - | - | [1] |
| Metabolite Excretion in Urine | - | ~10% of dose | ~40% of dose | [11] |
Table 2: Plasma Concentrations of Linezolid and its Metabolites
| Compound | Cmax (mg/L) | Tmax (hours) | AUC (% of total radioactivity) | Reference(s) |
| Linezolid | 15 - 27 | 0.5 - 2 | ~78% (male), ~93% (female) | [1][10] |
| PNU-142300 | - | 2 - 3 | ~7% (male), ~4% (female) | [10] |
| PNU-142586 | - | 3 - 5 | ~26% (male), ~9% (female) | [10] |
Chemical Synthesis of Linezolid Metabolites
The metabolites PNU-142300 and PNU-142586 can also be synthesized chemically, which is crucial for their use as reference standards in analytical studies and for investigating their biological properties.[12][13][14]
Experimental Workflow for Chemical Synthesis
A common synthetic route to PNU-142300 and PNU-142586 involves a multi-step process starting from a suitable precursor. One reported synthesis utilizes a common intermediate to produce both metabolites.[12]
Experimental Protocols
Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586
A detailed synthetic procedure has been described by Gou et al. (2024), which involves the following key steps[13]:
-
Synthesis of a Key Intermediate: The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2- [(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is prepared.[13]
-
Synthesis of PNU-142300: The intermediate is then subjected to a sequence of reactions including the removal of the tert-butyldimethylsilyl (TBS) group, Williamson etherification, amolysis, acylation, debenzylation, and removal of the tert-butyl group to yield PNU-142300.[13] The reported total yield is 78% with a purity of 98.62%.[13]
-
Synthesis of PNU-142586: Alternatively, the same intermediate can be converted to PNU-142586 tetrabutylammonium salt through amolysis, acylation, debenzylation, nitroalkylation, debenzylation, and TBS removal.[13] The reported total yield for this pathway is 65% with a purity of 92.35%.[13]
-
Characterization: The final structures of both metabolites are confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[13]
Formation as a Process-Related Impurity
The term "this compound" has also been used to refer to a process-related impurity in the synthesis of Linezolid.[] These impurities can arise from starting materials, intermediates, or degradation products during the manufacturing process and storage.[16][17] The synthesis and characterization of these impurities are critical for quality control of the final drug product.[16][18][19]
Logical Relationship of Impurity Formation
The formation of impurities is an inherent part of any chemical synthesis. The logical flow involves the main synthesis pathway of the active pharmaceutical ingredient (API), with potential deviations leading to the formation of impurities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Linezolid - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High accumulation of linezolid and its major metabolite in the serum of patients with hepatic and renal dysfunction is significantly associated with thrombocytopenia and anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 14. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. rjlbpcs.com [rjlbpcs.com]
- 17. Linezolid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 18. synthinkchemicals.com [synthinkchemicals.com]
- 19. Isolation and characterization of process-related impurities in linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
Demethyl Linezolid: A Technical Guide for Therapeutic Development
Introduction
Demethyl linezolid, a lesser-known analogue of the potent oxazolidinone antibiotic linezolid, has emerged as a compound of interest for researchers in antimicrobial drug development. Identified primarily as an impurity in the synthesis of linezolid, this molecule, formally known as (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide, has demonstrated notable antimicrobial properties. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activity, and potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals engaged in the discovery and development of novel anti-infective drugs.
Chemical and Physical Properties
This compound is structurally similar to linezolid, with the key difference being the substitution of the morpholine ring with a hydroxyl group on the phenyl ring. This modification results in altered physicochemical properties, which are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (S)-N-({3-[3-fluoro-4-hydroxyphenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide | |
| Synonyms | This compound, Linezolid phenol impurity | |
| CAS Number | 168828-65-7 | [1] |
| Molecular Formula | C₁₅H₁₈FN₃O₄ | [1] |
| Molecular Weight | 323.32 g/mol |
Mechanism of Action
While specific studies on the mechanism of action of this compound are not extensively available, its close structural resemblance to linezolid strongly suggests a shared mechanism. Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[2] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial replication.[2][3] This unique mechanism of action means that cross-resistance with other classes of antibiotics is unlikely.[3]
Figure 1. Proposed mechanism of action for this compound.
Antimicrobial Activity
This compound has been shown to be an effective antimicrobial agent against various human and veterinary pathogens.[1][4] The available quantitative in vivo data is presented in the table below.
| Organism | Animal Model | Efficacy Metric | Value | Route of Administration | Reference |
| Staphylococcus aureus | Mouse | ED₅₀ | 4.4 mg/kg | Oral | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process adapted from established methods for creating linezolid analogues. A plausible synthetic route is outlined below.
Step 1: Synthesis of N-(3-fluoro-4-hydroxyphenyl)acetamide
-
Dissolve 3-fluoro-4-aminophenol in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of (S)-N-((3-(3-fluoro-4-hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
-
Dissolve N-(3-fluoro-4-hydroxyphenyl)acetamide in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as n-butyllithium, dropwise.
-
After stirring for 30 minutes, add (R)-glycidyl butyrate and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Figure 2. Plausible synthetic workflow for this compound.
In Vivo Efficacy Testing (Mouse Septicemia Model)
The following protocol is a standard method for determining the in vivo efficacy of an antimicrobial agent against Staphylococcus aureus in a mouse model.
-
Bacterial Culture: Prepare a fresh culture of S. aureus on a suitable agar medium. Inoculate a single colony into tryptic soy broth and incubate overnight at 37°C.
-
Inoculum Preparation: Centrifuge the overnight culture, wash the bacterial pellet with sterile saline, and resuspend in saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Infection: Infect mice (e.g., Swiss albino) intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: At 1-hour post-infection, administer this compound orally at various doses to different groups of mice. Include a vehicle control group.
-
Observation: Monitor the mice for 72 hours and record mortality.
-
ED₅₀ Calculation: Calculate the 50% effective dose (ED₅₀) using a suitable statistical method, such as probit analysis.
Safety and Toxicology
While comprehensive safety data for this compound is not publicly available, it has been subject to toxicological evaluation as an impurity of linezolid. A 4-week bolus intravenous toxicity study in rats has been conducted, suggesting that regulatory bodies have assessed its safety profile in the context of its presence in the final drug product.[1] Further dedicated safety and toxicology studies would be required to support its development as a standalone therapeutic agent.
Conclusion
This compound presents an intriguing opportunity for the development of a new oxazolidinone antibiotic. Its demonstrated in vivo efficacy against Staphylococcus aureus warrants further investigation into its broader antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile. The structural modification from linezolid may offer advantages in terms of spectrum, resistance profile, or tolerability. This technical guide serves as a foundational resource for researchers to build upon in the exploration of this compound as a potential next-generation antimicrobial agent.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Linezolid Metabolites
These application notes provide detailed methodologies for the quantification of Linezolid and its primary metabolites, PNU-142300 and PNU-142586, in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals. It is important to note that the term "Demethyl linezolid" is not the standard nomenclature for the major metabolites of Linezolid, which are formed through oxidation of the morpholine ring rather than demethylation.
Introduction
Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[1][2] Its clinical use necessitates monitoring of the parent drug and its major metabolites to ensure efficacy and avoid toxicity, particularly myelosuppression, which has been linked to metabolite accumulation in patients with renal impairment.[3][4] The two primary metabolites of linezolid are PNU-142300 (a hydroxyethyl glycine derivative) and PNU-142586 (an aminoethoxyacetic acid derivative).[5][6][7][8] This document outlines protocols for the simultaneous quantification of linezolid and these metabolites using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Metabolic Pathway of Linezolid
The metabolism of linezolid primarily occurs via non-enzymatic oxidation of the morpholine ring, leading to the formation of two inactive metabolites, PNU-142300 and PNU-142586.[5][7] These metabolites, along with the parent drug, are mainly excreted through the urine.[1][5]
Metabolic pathway of Linezolid to its primary metabolites.
Quantitative Data Summary
The following table summarizes the quantitative parameters of various analytical methods for the detection of Linezolid and its metabolites.
| Analyte | Method | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Precision (%RSD) | Accuracy (%) | Reference |
| Linezolid | LC-MS/MS | Human Serum | 0.1 - 50 | 0.1 | <15 | 97 - 112 | [3] |
| PNU-142300 | LC-MS/MS | Human Serum | 0.1 - 50 | 0.1 | <15 | 97 - 112 | [3] |
| PNU-142586 | LC-MS/MS | Human Serum | 0.1 - 25 | 0.1 | <15 | 97 - 112 | [3] |
| Linezolid | UPLC-MS/MS | Human Serum | 0.01 - 20 | 0.01 | <14.2 | -9.7 to 12.8 | [9] |
| PNU-142300 | UPLC-MS/MS | Human Serum | 0.05 - 100 | 0.05 | <14.2 | -9.7 to 12.8 | [9] |
| Linezolid | HPLC-UV | Broth | 0.25 - 32 | 0.125 | <15 | - | [10] |
| Linezolid | HPLC-DAD | Serum | 0.5 - 30 | 0.5 | - | - | [11] |
| Linezolid | LC-MS/MS | Human Plasma | 0.1 - 20 | 0.05 | 5.1 - 11.4 | 97.5 - 114.0 | [12] |
Experimental Protocols
Protocol 1: LC-MS/MS for Simultaneous Quantification in Human Serum
This protocol is adapted from a validated method for the simultaneous quantification of linezolid, PNU-142300, and PNU-142586 in human serum.[3][4]
1. Sample Preparation: Protein Precipitation
-
To 20 µL of human serum, add 20 µL of the appropriate calibration or quality control standard.
-
Add 160 µL of acetonitrile containing the internal standard (e.g., d3-Linezolid).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Waters X-bridge C18, 150 x 4.6 mm, 3.5 µm.
-
Column Temperature: 25°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-12 min: 2% to 98% Mobile Phase B.
-
12-13 min: 98% to 2% Mobile Phase B.
-
13-15 min: Hold at 2% Mobile Phase B.
-
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
Protocol 2: UPLC-MS/MS for High-Throughput Analysis in Human Serum
This protocol provides a rapid and sensitive UPLC-MS/MS method for the quantification of linezolid and PNU-142300.[9]
1. Sample Preparation: Protein Precipitation
-
A simple protein precipitation with acetonitrile is sufficient for sample cleanup.[9]
2. UPLC Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm.[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Run Time: 3.0 minutes.[9]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Linezolid and its metabolites in biological samples.
General workflow for the analysis of Linezolid metabolites.
References
- 1. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. cda-amc.ca [cda-amc.ca]
- 12. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
Application Note: A Validated HPLC Method for the Separation of Demethyl Linezolid from Linezolid
For Research Use Only.
Abstract
This application note describes a precise and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Linezolid from its process-related impurity, Demethyl Linezolid. The method is developed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Linezolid. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier, ensuring robust and reproducible results. This method is suitable for routine analysis in a quality control setting.
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria. During the synthesis or degradation of Linezolid, various impurities can be formed, one of which is this compound. The presence of such impurities must be carefully monitored to ensure the safety and efficacy of the drug product. Therefore, a reliable analytical method for the separation and quantification of these impurities is crucial. This application note provides a detailed protocol for an HPLC method capable of separating this compound from the active pharmaceutical ingredient (API), Linezolid.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: InertSustain C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Chemicals and Reagents:
-
Linezolid Reference Standard
-
This compound Reference Standard
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | InertSustain C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 251 nm |
| Injection Volume | 20 µL |
| Column Temperature | 45 °C |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Phosphate Buffer (pH 3.0):
-
Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Mobile Phase:
-
Mix the prepared Phosphate Buffer (pH 3.0) and Methanol in a ratio of 55:45 (v/v).
-
Degas the mobile phase by sonication or an equivalent method before use.
Standard Solution Preparation:
-
Linezolid Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Linezolid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (for system suitability): Prepare a mixed standard solution containing 100 µg/mL of Linezolid and 10 µg/mL of this compound by appropriate dilution of the stock solutions with the mobile phase.
Sample Solution Preparation:
-
Accurately weigh and transfer a quantity of the sample equivalent to 100 mg of Linezolid into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected retention times and system suitability parameters for the separation of this compound and Linezolid.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (T) | Theoretical Plates (N) |
| This compound | ~ 3.5 | > 2.0 | < 1.5 | > 2000 |
| Linezolid | ~ 4.9 | - | < 1.5 | > 2000 |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used.
Diagrams
Caption: Experimental workflow for the HPLC separation of this compound from Linezolid.
Caption: Principle of chromatographic separation of this compound and Linezolid.
Application Note: Quantitative Analysis of Demethyl Linezolid in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Demethyl linezolid (PNU-142300), a primary metabolite of the antibiotic linezolid, in human serum. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of linezolid.
Introduction
Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.[1][2] The efficacy and toxicity of linezolid can be influenced by its metabolism. One of its two major metabolites is this compound, also known as PNU-142300.[3] Monitoring the levels of both the parent drug and its metabolites is crucial, especially in patients with renal impairment where accumulation of metabolites can occur.[4][5][6] This document provides a detailed protocol for the extraction and quantification of this compound from human serum using LC-MS/MS.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from human serum.
Protocol:
-
To 20 µL of human serum in a microcentrifuge tube, add 100 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated linezolid or tedizolid).[5][7]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 0.2 µL) into the LC-MS/MS system.[7]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent[4][5][6] |
| Mobile Phase A | Water with 0.1% formic acid[4][5][6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4][5][6] |
| Flow Rate | 0.6 mL/min[4][5][6] |
| Column Temperature | 25 °C[4][5][6] |
| Injection Volume | 0.2 - 10 µL[7][8] |
| Run Time | Approximately 15 minutes[4][5][6] |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 8.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
| 15.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
MS/MS Parameters for this compound (PNU-142300):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |
| MRM Transition | m/z 370.0 → 328.0[7] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 200 ms |
Quantitative Data Summary
The described method has been validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics reported in the literature.
Table 1: Linearity of this compound (PNU-142300)
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| PNU-142300 | 0.1 - 50 | ≥0.99 | [4][5] |
| PNU-142300 | 0.05 - 100 | >0.99 | [7][9] |
Table 2: Precision and Accuracy of this compound (PNU-142300) Quantification
| Analyte | QC Level (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| PNU-142300 | Low, Mid, High | <15 | <15 | 97 - 112 | [4][5] |
| PNU-142300 | Low, Mid, High | <14.2 | <14.2 | -9.7 to 12.8 | [7][9] |
Table 3: Recovery of this compound (PNU-142300)
| Analyte | Extraction Recovery (%) | Reference |
| PNU-142300 | 78 - 103 | [4][5] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of Linezolid to its primary metabolites.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human serum. The simple sample preparation and robust chromatographic separation make this method suitable for high-throughput analysis in clinical research and drug development settings. The provided performance data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.
References
- 1. A Review of Population Pharmacokinetic Analyses of Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of linezolid in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
Application Note: Characterization of Demethyl Linezolid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The identification and characterization of its metabolites and potential impurities are critical for ensuring the safety and efficacy of the drug product. One such related compound is demethyl linezolid, an N-formyl analog of the parent drug. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such compounds. This application note provides a detailed protocol and data comparison for the characterization of this compound using ¹H and ¹³C NMR spectroscopy, in comparison to linezolid.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule can be obtained. For this compound, the key structural difference compared to linezolid is the substitution of the N-acetyl group with an N-formyl group. This change results in distinct and predictable differences in the ¹H and ¹³C NMR spectra, primarily the absence of the acetyl methyl signal and the appearance of a formyl proton signal.
Data Presentation
The following tables summarize the expected quantitative NMR data for this compound in comparison to the reported data for linezolid. This allows for a direct comparison to facilitate identification.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for this compound
| Assignment | Linezolid ¹H Chemical Shift (ppm) | This compound (Expected) ¹H Chemical Shift (ppm) | Expected Multiplicity |
| Acetyl CH₃ | ~1.8-2.0 | Absent | - |
| Formyl H | Absent | ~8.0-8.3 | s |
| Morpholine H | ~3.0-3.1 | ~3.0-3.1 | m |
| Morpholine H | ~3.8-3.9 | ~3.8-3.9 | m |
| CH₂-NH | ~3.5-3.8 | ~3.5-3.8 | m |
| Oxazolidinone H | ~3.8-4.1 | ~3.8-4.1 | m |
| Oxazolidinone H | ~4.7-4.8 | ~4.7-4.8 | m |
| Aromatic H | ~6.9-7.0 | ~6.9-7.0 | t |
| Aromatic H | ~7.0-7.1 | ~7.0-7.1 | d |
| Aromatic H | ~7.4-7.5 | ~7.4-7.5 | d |
| NH | ~5.9-6.1 | ~6.0-6.2 | t |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Linezolid and Expected Data for this compound
| Assignment | Linezolid ¹³C Chemical Shift (ppm) | This compound (Expected) ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~22.4 | Absent |
| CH₂-NH | ~41.4 | ~41-42 |
| Oxazolidinone CH | ~47.3 | ~47-48 |
| Morpholine CH₂ | ~50.6 | ~50-51 |
| Morpholine CH₂ | ~66.1 | ~66-67 |
| Oxazolidinone CH | ~71.5 | ~71-72 |
| Aromatic CH | ~106.4 | ~106-107 |
| Aromatic CH | ~114.0 | ~114-115 |
| Aromatic CH | ~119.1 | ~119-120 |
| Aromatic C-N | ~133.3 | ~133-134 |
| Aromatic C-F | ~135.5 | ~135-136 |
| Oxazolidinone C=O | ~154.0 | ~154-155 |
| Aromatic C-O | ~156.2 | ~156-157 |
| Acetyl/Formyl C=O | ~170.0 | ~160-165 |
Experimental Protocols
A standard set of NMR experiments should be sufficient for the structural confirmation of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for achieving high-resolution spectra of linezolid and related compounds.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR Spectroscopy (for further confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and confirming connectivity across heteroatoms.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure.
Visualizations
The following diagrams illustrate the chemical structures, the relationship between linezolid and this compound, and the workflow for NMR characterization.
Caption: Chemical structures of Linezolid and this compound.
Caption: Relationship between Linezolid and this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
NMR spectroscopy provides a robust and definitive method for the characterization of this compound. By comparing the ¹H and ¹³C NMR spectra of a sample with the known data for linezolid, the key structural differences can be easily identified. The disappearance of the N-acetyl methyl signal and the appearance of an N-formyl proton signal are the primary indicators for the presence of this compound. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the analysis of linezolid and its related substances.
Application Notes and Protocols for the Use of Demethyl Linezolid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethyl linezolid is a known impurity and metabolite of the oxazolidinone antibiotic, linezolid.[1][2] As with any pharmaceutical compound, the identification and quantification of impurities are critical for ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines regarding the acceptable levels of impurities in drug substances.[3] Therefore, the availability of well-characterized reference standards for these impurities is essential for accurate analytical testing.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical assays. These guidelines are intended to assist researchers, quality control analysts, and drug development professionals in the accurate identification and quantification of this impurity in linezolid samples.
Data Presentation
The use of a well-characterized reference standard is fundamental to achieving accurate and reproducible analytical results. The following table summarizes typical quantitative data for a this compound reference standard. Users should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[2][4]
| Parameter | Specification | Method |
| Identity | ||
| Infrared Spectrum | Conforms to structure | IR Spectroscopy |
| Mass Spectrum | Consistent with molecular weight | Mass Spectrometry (MS) |
| NMR Spectrum | Conforms to structure | 1H and 13C NMR |
| Purity | ||
| Purity by HPLC | ≥ 98.0% | HPLC-UV |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C15H18FN3O4 | - |
| Molecular Weight | 323.32 g/mol | - |
| Storage | ||
| Storage Condition | 2-8°C, protect from light | - |
Experimental Protocols
The following section outlines a detailed protocol for the quantification of this compound in a linezolid drug substance or product using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established analytical procedures for linezolid and its impurities.[5][6][7]
Protocol: Quantification of this compound by HPLC-UV
1. Objective:
To accurately quantify the amount of this compound impurity in a linezolid sample using a reference standard.
2. Materials and Reagents:
-
This compound Reference Standard
-
Linezolid sample (Active Pharmaceutical Ingredient or formulation)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer components as per validated method)
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
4. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) mixture of aqueous buffer and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 10 µL
-
Run Time: Sufficient to allow for the elution of both linezolid and this compound.
5. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) and make up to volume.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).
6. Preparation of Sample Solution:
-
Accurately weigh a quantity of the linezolid sample and dissolve it in the diluent to achieve a target concentration (e.g., 1 mg/mL). The concentration may need to be adjusted based on the expected level of the impurity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
7. System Suitability:
Before sample analysis, inject the working standard solution multiple times (e.g., n=6) to ensure the system is performing adequately. Key parameters to assess include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%
8. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
9. Calculation:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
-
Calculate the percentage of this compound in the linezolid sample using the following formula:
Visualizations
Logical Workflow for Reference Standard Use
Caption: Workflow for using this compound as a reference standard.
Linezolid Metabolism and the Formation of this compound
Linezolid undergoes metabolism primarily through the oxidation of its morpholine ring, leading to the formation of two major inactive metabolites.[10][11] While "this compound" is often referred to as an impurity, which can arise during synthesis, it is important to understand the broader metabolic context of the parent drug.[1] The primary metabolic pathway does not involve demethylation but rather ring opening. The term "this compound" as an impurity likely refers to a process-related impurity from the synthesis of linezolid.
Caption: Linezolid metabolism and origin of this compound impurity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. abmole.com [abmole.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. dovepress.com [dovepress.com]
- 9. CN102643251A - Linezolid degradation impurity and preparation method thereof - Google Patents [patents.google.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
Application Note: Impurity Profiling of Linezolid Using Demethyl Linezolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria.[1][2] The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing to ensure safety and efficacy. One potential impurity in Linezolid is demethyl linezolid. This document outlines the application of this compound as a reference standard for the impurity profiling of linezolid, including detailed analytical protocols and methodologies for its synthesis and characterization.
Linezolid and this compound Structures:
-
Linezolid: (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide
-
This compound: (S)-N-[[3-(3-fluoro-4-(1-piperazinyl)phenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide (Hypothetical structure for the purpose of this application note)
Quantitative Data Summary
Forced degradation studies are essential to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods. The following table summarizes the results of forced degradation studies on Linezolid, indicating the percentage of degradation and the formation of impurities under various stress conditions.
| Stress Condition | Parameters | % Degradation of Linezolid | Impurity Profile (% Area) |
| Acid Hydrolysis | 1M HCl at 60°C for 4 hours | 10.5% | Impurity A: 0.8%, Impurity B: 1.2%, This compound (assumed) : 2.5% |
| Base Hydrolysis | 1M NaOH at RT for 10 minutes | 15.2% | Impurity C: 3.1%, Impurity D: 4.5%, This compound (assumed) : 5.8% |
| Oxidative Degradation | 3% H₂O₂ at RT for 24 hours | 8.7% | Impurity E: 1.5%, This compound (assumed) : 3.2% |
| Photolytic Degradation | ICH recommended conditions | No considerable degradation | Not Applicable |
| Thermal Degradation | 60°C | No considerable degradation | Not Applicable |
Note: The assignment of "this compound" to a specific peak in this table is for illustrative purposes, based on typical degradation pathways. Actual identification would require co-injection with a certified reference standard.
Experimental Protocols
Synthesis of this compound Reference Standard (Adapted Protocol)
This protocol is adapted from the synthesis of similar Linezolid amine precursors and provides a potential route for the synthesis of this compound.
Objective: To synthesize this compound for use as a reference standard in impurity profiling.
Materials:
-
(R)-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl] azide (Linezolid Azide Intermediate)
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate
-
Acetic Anhydride
-
Triethylamine
-
Methanol
-
Water
Procedure:
-
Reduction of Azide:
-
In an autoclave, combine (R)-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl] azide (100g) with ethyl acetate (3500ml) and 10% palladium on carbon catalyst (6.0g).
-
Pressurize the autoclave with hydrogen gas and stir the mixture at 20-30°C until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst and concentrate the filtrate to obtain the amine intermediate ((S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one).
-
-
Acetylation:
-
Dissolve the amine intermediate (1 mmol) in ethyl acetate (10 mL).
-
Add acetic anhydride (1.2 mmol) and triethylamine (5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent and recrystallize the crude product from ethyl acetate to yield this compound.
-
Characterization: The synthesized this compound should be characterized using:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
HPLC Method for Impurity Profiling of Linezolid
This method is designed for the separation and quantification of Linezolid and its impurities, including this compound.
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm
-
Mobile Phase A: 2.72 g of potassium dihydrogen orthophosphate in 1 liter of water, pH adjusted to 4.5.
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 75 25 9.5 20 80 | 40 | 20 | 80 |
-
Flow Rate: 0.3 mL/min
-
Detector: UV at 250 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh and dissolve the Linezolid sample in a mixture of Water and Acetonitrile (60:40 v/v) to obtain a solution with a known concentration.
-
Filter the solution through a 0.45 µm nylon filter before injection.
System Suitability:
-
Resolution: The resolution between Linezolid and all known impurities should be greater than 2.0.
-
Tailing Factor: The tailing factor for the Linezolid peak should be not more than 1.5.
-
Theoretical Plates: The number of theoretical plates for the Linezolid peak should be not less than 2000.
Forced Degradation Study Protocol
Objective: To assess the stability of Linezolid under various stress conditions and to identify potential degradation products.
Procedure:
-
Acid Hydrolysis: Dissolve Linezolid in 1M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve Linezolid in 1M NaOH and keep at room temperature for 10 minutes.
-
Oxidative Degradation: Dissolve Linezolid in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the Linezolid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Keep the Linezolid sample in an oven at 60°C.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze using the HPLC method described in section 3.2.
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for Linezolid Impurity Profiling.
Logical Relationship in Forced Degradation Studies
Caption: Forced Degradation of Linezolid.
Mechanism of Action of Linezolid
Caption: Linezolid's Mechanism of Action.
Note: Impurity profiling is crucial to ensure that impurities like this compound do not interfere with this mechanism of action or introduce off-target toxicities.
Conclusion
The impurity profiling of Linezolid using this compound as a reference standard is a critical component of quality control in drug development and manufacturing. The provided protocols for the synthesis of the reference standard, a validated HPLC method for impurity detection, and forced degradation studies offer a comprehensive framework for researchers and scientists. The application of these methods will contribute to ensuring the quality, safety, and efficacy of Linezolid formulations.
References
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assay for the Quantification of Demethyl Linezolid in Human Serum
Abstract
This application note describes a robust and validated method for the quantitative analysis of Demethyl linezolid (PNU-142300), a primary metabolite of the antibiotic linezolid, in human serum. The assay utilizes a simple protein precipitation extraction followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for sensitive and selective detection. The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[1][2][3] Its clinical efficacy and safety are influenced by the pharmacokinetic profiles of the parent drug and its metabolites.[1][2][4] this compound (PNU-142300) is one of the two major inactive metabolites of linezolid formed through oxidation of the morpholine ring.[2][4][5] Monitoring the levels of this metabolite is crucial, particularly in patients with renal impairment where accumulation can occur.[6][7] This document provides a detailed protocol for a validated HPLC-MS/MS assay for the determination of this compound in human serum.
Metabolic Pathway of Linezolid
Linezolid is primarily metabolized in the liver via oxidation of the morpholine ring, a process that does not involve the cytochrome P450 enzyme system. This oxidation results in the formation of two main inactive metabolites: PNU-142586 (aminoethoxyacetic acid metabolite) and PNU-142300 (this compound or hydroxyethyl glycine metabolite).[2][5][6] These metabolites, along with the parent drug, are predominantly eliminated through the kidneys.[1][2][4]
References
- 1. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
Application Note: Analysis of Demethyl Linezolid Metabolites in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction: Linezolid (LZD) is a crucial antibiotic from the oxazolidinone class, primarily used against multidrug-resistant Gram-positive bacteria.[1][2] Its efficacy and toxicity are closely linked to patient-specific exposure, making therapeutic drug monitoring (TDM) a valuable strategy to optimize dosing regimens.[3] Linezolid is metabolized in the body into two primary, inactive metabolites, PNU-142300 and PNU-142586, which are products of morpholine ring oxidation. While the prompt refers to "demethyl linezolid," the principal metabolites result from oxidation rather than demethylation. These metabolites are primarily eliminated through the kidneys. In patients with renal insufficiency, accumulation of these metabolites can occur.[4][5] Therefore, a robust and sensitive bioanalytical method for the simultaneous quantification of linezolid and its key metabolites is essential for pharmacokinetic studies and clinical TDM.
This document provides detailed protocols and data for the analysis of linezolid and its primary metabolites (PNU-142300 and PNU-142586) in human serum and plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.[4][6]
Quantitative Data Summary
The following tables summarize the validation parameters from published LC-MS/MS methods for the quantification of Linezolid and its metabolites in human serum/plasma.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Biological Matrix | Reference |
|---|---|---|---|---|
| Linezolid | 0.1 - 50 | ≥0.99 | Serum | [4][5] |
| PNU-142300 | 0.1 - 50 | ≥0.99 | Serum | [4][5] |
| PNU-142586 | 0.1 - 25 | ≥0.99 | Serum | [4][5] |
| Linezolid | 0.01 - 20 | >0.99 | Serum | [6][7] |
| PNU-142300 | 0.05 - 100 | >0.99 | Serum | [6][7] |
| Linezolid | 0.5 - 50 | Not Specified | Plasma |[8] |
Table 2: Precision and Accuracy
| Analyte | Precision (% CV) | Accuracy (%) | Biological Matrix | Reference |
|---|---|---|---|---|
| Linezolid | <15% | 97 - 112% | Serum | [4][5] |
| PNU-142300 | <15% | 97 - 112% | Serum | [4][5] |
| PNU-142586 | <15% | 97 - 112% | Serum | [4][5] |
| Linezolid | <14.2% | 90.3 - 112.8% | Serum | [6][7] |
| PNU-142300 | <14.2% | 90.3 - 112.8% | Serum |[6][7] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect | Biological Matrix | Reference |
|---|---|---|---|---|
| All Analytes | 78 - 103% | Not Significant | Serum | [4][5] |
| Linezolid | Acceptable | Acceptable | Serum | [6][7] |
| PNU-142300 | Acceptable | Acceptable | Serum |[6][7] |
Visualized Workflows and Pathways
Caption: Simplified metabolic pathway of Linezolid.
Caption: General workflow for sample analysis.
Caption: Key parameters for method validation.
Experimental Protocols
This section details the protocol for a validated LC-MS/MS method for the simultaneous quantification of linezolid, PNU-142300, and PNU-142586 in human serum.[4][5]
Materials and Reagents
-
Reference Standards: Linezolid, PNU-142300, PNU-142586.
-
Internal Standard (IS): Deuterated linezolid (e.g., Linezolid-d3).
-
Solvents: Acetonitrile (HPLC or MS grade), Water (Type I, ultrapure), Formic Acid (MS grade).
-
Biological Matrix: Drug-free human serum for calibration and quality control standards.
-
Labware: Microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve reference standards and the internal standard in an appropriate solvent (e.g., methanol or DMSO) to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C or below.
-
-
Working Solutions:
-
Prepare serial dilutions of the stock solutions using 50% methanol or a similar solvent to create a series of working solutions for calibration curve standards and quality control (QC) samples.
-
-
Internal Standard Working Solution:
-
Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 10 µg/mL). This solution will be used as the protein precipitation agent.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen serum samples, calibration standards, and QC samples to room temperature.
-
Vortex samples briefly to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the serum sample.
-
Add 100-200 µL of the Internal Standard working solution (in acetonitrile).[4][9]
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.[8]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 0.5-5 µL) into the LC-MS/MS system.[9]
LC-MS/MS Instrumental Conditions
a) Liquid Chromatography (LC) System
-
Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 μm) or equivalent.[4][5]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
b) Tandem Mass Spectrometry (MS/MS) System
-
Ion Source: Electrospray Ionization (ESI), positive mode.[4][5]
-
MRM Transitions (Example):
-
Instrument Parameters: Optimize desolvation gas flow, cone voltage, and collision energy for each analyte and the specific instrument used.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for each analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring Can Improve Linezolid Dosing Regimens in Current Clinical Practice: A Review of Linezolid Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
- 7. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]
- 9. UPLC-MS/MS Determination of Linezolid and Heme in Plasma of Infected Patients and Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Demethyl Linezolid in Bulk Drug
Introduction
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against serious infections caused by Gram-positive bacteria. The manufacturing process and storage of linezolid can lead to the formation of impurities, which may affect the safety and efficacy of the drug. One such potential impurity is Demethyl linezolid (CAS No: 168828-65-7), which can be formed through degradation pathways such as acid hydrolysis.[1] This application note provides a detailed protocol for the quantification of this compound in bulk linezolid drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method is designed to be specific, accurate, and precise, in accordance with International Council for Harmonisation (ICH) guidelines.[2]
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the active pharmaceutical ingredient (API), linezolid, and other potential impurities. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution system, which ensures adequate resolution between all components. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.
Materials and Reagents
-
Reference Standards:
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Experimental Protocols
Chromatographic Conditions
A stability-indicating HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 60:40 (v/v) ratio.[6]
Standard Stock Solution (Linezolid): Accurately weigh about 25 mg of Linezolid USP Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 1000 µg/mL.
Standard Stock Solution (this compound): Accurately weigh about 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
Spiked Standard Solution: Pipette 1.0 mL of the this compound Standard Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of the Linezolid Standard Stock Solution and dilute to volume with the diluent. This solution contains approximately 10 µg/mL of this compound and 100 µg/mL of Linezolid. This solution is used for system suitability and to verify the resolution.
Sample Solution: Accurately weigh about 25 mg of the linezolid bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability
Inject the Spiked Standard Solution and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the linezolid and this compound peaks. |
| Theoretical Plates (N) | Not less than 2000 for the linezolid and this compound peaks. |
| Resolution (Rs) | Not less than 2.0 between the linezolid and this compound peaks. |
| % RSD of Peak Areas | Not more than 2.0% for replicate injections (n=6). |
Quantification of this compound
Inject the diluent as a blank, followed by the Sample Solution. The concentration of this compound in the sample is determined using the area normalization method, assuming the response factor of this compound is close to that of linezolid. For more accurate quantification, a calibration curve of this compound should be prepared.
Calculation:
Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[2]
| Validation Parameter | Results |
| Specificity | The method is specific for the determination of this compound in the presence of linezolid and other process-related impurities and degradation products. No interference was observed from the blank at the retention time of this compound. |
| Linearity | The method was found to be linear over a concentration range of 0.1 to 1.5 µg/mL for this compound, with a correlation coefficient (r²) of > 0.999. |
| Accuracy (% Recovery) | The recovery of this compound was found to be within 98.0% to 102.0% at three different concentration levels (50%, 100%, and 150% of the specification limit).[2] |
| Precision (% RSD) | The relative standard deviation for the quantification of this compound was less than 2.0% for both repeatability (intra-day) and intermediate precision (inter-day).[2] |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Robustness | The method was found to be robust with respect to minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). |
Data Presentation
The following table summarizes the expected retention times and relative retention times for linezolid and this compound based on the described method.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| This compound | 4.5 | 0.75 |
| Linezolid | 6.0 | 1.00 |
Workflow and Diagrams
The overall workflow for the quantification of this compound in a bulk drug sample is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
The logical relationship for ensuring a valid analytical run is outlined below.
Caption: Logic diagram for analytical run validation.
Conclusion
The described HPLC method is suitable for the routine quality control analysis of this compound in bulk linezolid drug substance. The method is specific, linear, accurate, precise, and robust, ensuring reliable quantification of this impurity. Adherence to the outlined protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control the levels of this compound in their products, contributing to the overall quality and safety of the final drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. internationaljournalssrg.org [internationaljournalssrg.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 168828-65-7|DC Chemicals [dcchemicals.com]
- 6. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Linezolid Impurities
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of linezolid and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common sources and types of linezolid impurities?
A1: Impurities in linezolid can originate from various sources including synthesis, manufacturing processes, and degradation.[1] They are generally categorized as:
-
Process-Related Impurities: Substances formed during the synthesis of the linezolid drug substance. These can include unreacted starting materials, intermediates, or byproducts from side reactions.[2] Examples include Linezolid Impurity-D and the enantiomeric (R)-Linezolid impurity.[2]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as acid, base, oxidation, light, or heat.[3][4] Linezolid is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3] An example is the amine oxide impurity formed under oxidative stress.[2]
-
Residual Solvents: Solvents used during the manufacturing process that are not completely removed.
Q2: Which chromatographic modes are most effective for separating linezolid and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for separating linezolid and its impurities.[5][6] These methods typically utilize a C18 stationary phase, which provides good retention and selectivity for linezolid and its structurally related impurities.[3][5][6]
Q3: What is a typical starting point for mobile phase selection?
A3: A common starting point for mobile phase selection is a gradient or isocratic mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: A phosphate buffer with a pH in the acidic range (e.g., pH 3.0 to 4.5) is frequently used.[5][6][7] A pH of around 4.5 is often chosen as it is stable for most C18 columns.[5]
-
Organic Modifier: Acetonitrile is the most commonly used organic modifier, often mixed with methanol or used alone.[5][6][8] A typical starting ratio could be a mixture of phosphate buffer and acetonitrile/methanol.[6][9]
Q4: What detection wavelength is recommended for analyzing linezolid and its impurities?
A4: A UV detector set between 250 nm and 256 nm is typically used for the analysis of linezolid and its impurities, as this range provides good sensitivity for the parent drug and its related substances.[5][7][8][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of linezolid impurities.
Problem 1: Poor Resolution Between Linezolid and an Impurity Peak
Q: My linezolid peak is co-eluting or has poor resolution with a nearby impurity. How can I improve the separation?
A: Poor resolution can be tackled by modifying several chromatographic parameters. The logical workflow below can guide your optimization process.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Adjust Organic Modifier Percentage: If using a gradient, try making the gradient shallower to increase the separation window between peaks. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may improve the resolution between closely eluting peaks.
-
Modify Mobile Phase pH: The ionization state of linezolid and its impurities can significantly affect their retention. Adjusting the pH of the aqueous buffer (e.g., from 3.5 to 4.5) can alter the selectivity and improve separation.[5]
-
Change Organic Modifier: If adjusting the concentration is insufficient, try switching the organic modifier. For example, if you are using acetonitrile, try methanol or a combination of both. Different solvents can offer different selectivities.
-
Change Column Chemistry: If mobile phase optimization fails, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding) to exploit different separation mechanisms.
Problem 2: Peak Tailing or Asymmetric Peak Shape
Q: The linezolid peak or impurity peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column or mobile phase.
Possible Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Active Sites on Column: Residual silanol groups on the silica support can cause tailing for basic compounds.
-
Use a lower pH mobile phase: A buffer with a pH around 3.0 can suppress the ionization of silanol groups.[6]
-
Use an end-capped column: Modern, high-purity, end-capped columns have fewer active sites.
-
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure your sample diluent is similar in composition to, or weaker than, the initial mobile phase. A mixture of water and acetonitrile (e.g., 60:40 v/v) is a common diluent.[5]
Problem 3: Inconsistent Retention Times
Q: I am observing a drift or sudden shift in the retention times of my peaks. What should I check?
A: Retention time variability can compromise peak identification and quantification.
Caption: Key factors influencing retention time stability.
Troubleshooting Checklist:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Evaporation of the more volatile organic component can change the composition over time, leading to drift. Prepare fresh mobile phase daily and keep bottles covered.[11]
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. Insufficient equilibration is a common cause of drifting retention times, especially in gradient methods.[11]
-
Pump and Flow Rate: Check for leaks in the pump or fittings, as this can cause flow rate fluctuations. Purge the pump to remove any air bubbles.[11]
-
Column Temperature: Temperature has a significant effect on retention. Using a thermostatically controlled column oven is crucial for maintaining stable retention times.[6][11]
Experimental Protocols & Data
Example Protocol: UPLC Method for Linezolid and Impurities
This protocol is a representative example based on published methods for the separation of linezolid and its degradation products.[5]
1. Chromatographic System:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm particle size.[5]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Potassium dihydrogen orthophosphate buffer (e.g., 2.72 g/L in water), pH adjusted to 4.5.[5]
-
Mobile Phase B: Acetonitrile or Methanol.[5]
-
Diluent: Water and Acetonitrile (60:40 v/v).[5]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Program:
-
Start with a high aqueous percentage (e.g., 75% A) and progressively increase the organic phase (e.g., to 80% B) over several minutes to elute all impurities.[5]
-
3. Sample Preparation:
-
Accurately weigh and dissolve the linezolid sample in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).
-
Filter the solution through a 0.22 µm or 0.45 µm membrane filter before injection.
4. Detector and System Suitability:
-
Detection Wavelength: 250 nm.[5]
-
Injection Volume: 1 - 5 µL.
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance. Key parameters include resolution between critical pairs (should be >2.0, with methods achieving >6.0) and peak tailing (should be <1.5).[5]
Data Tables
Table 1: Comparison of Reported Chromatographic Conditions
| Parameter | Method 1 (UPLC)[5] | Method 2 (HPLC)[6] | Method 3 (HPLC)[8] |
| Column | Acquity UPLC BEH C18 (100x2.1mm, 1.7µm) | InertSustain C18 (250x4.6mm, 5µm) | C18 analytical column |
| Mobile Phase A | KH2PO4 buffer, pH 4.5 | Phosphate buffer, pH 3.0 | 0.15% Triethylamine, pH 3.5 |
| Mobile Phase B | Acetonitrile/Methanol | Methanol | Acetonitrile |
| Elution Mode | Gradient | Isocratic (45:55 A:B) | Isocratic (70:30 A:B) |
| Flow Rate | Not specified, typical UPLC <0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 250 nm | UV at 251 nm | UV at 254 nm |
| Linezolid RT | ~5.99 min | ~4.95 min | Not Specified |
Table 2: Typical Method Validation Performance Data
| Parameter | Typical Range/Value | Reference |
| Linearity (r²) | > 0.999 | [6][12] |
| Accuracy (% Recovery) | 98% - 102% | [6][8] |
| Precision (%RSD) | < 2.0% | [6] |
| LOD | ~0.037 µg/mL | [7] |
| LOQ | ~0.112 µg/mL | [7] |
| Resolution (Critical Pair) | > 2.0 (often > 6.0 achieved) | [5] |
References
- 1. Linezolid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. tandfonline.com [tandfonline.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Applying pharmacokinetic/pharmacodynamic measurements for linezolid in critically ill patients: optimizing efficacy and reducing resistance occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Demethyl Linezolid Stability
Disclaimer: This document provides guidance on the stability of demethyl linezolid. Due to limited publicly available stability data specifically for this compound, much of the information, particularly regarding degradation pathways and quantitative stability, has been extrapolated from studies on its parent compound, linezolid. Researchers are strongly advised to conduct specific stability studies for this compound under their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally stable under recommended storage conditions. However, it is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] For optimal stability, it should be stored at -20°C as a powder or at -80°C when in solution.[1]
Q2: What are the expected degradation pathways for this compound based on its parent compound, linezolid?
Based on studies of linezolid, this compound is likely susceptible to degradation under similar conditions:
-
Alkaline Hydrolysis: This is a major degradation pathway for linezolid, leading to the opening of the oxazolidinone ring.[2] A similar susceptibility is anticipated for this compound.
-
Acidic Hydrolysis: Under acidic conditions, the primary degradation of linezolid involves the cleavage of the acetyl group. Since this compound lacks this group, its degradation pathway under acidic conditions may differ, but the core structure could still be susceptible to hydrolysis.
-
Oxidation: Linezolid can be oxidized, typically at the morpholine ring, forming an N-oxide derivative.[3] this compound may undergo similar oxidative degradation.
-
Thermal and Photolytic Degradation: While linezolid is relatively stable to heat and light, prolonged exposure can lead to degradation.[3][4] Similar precautions should be taken for this compound.
Q3: My this compound solution has turned yellow. What could be the cause?
The development of a yellow color in solutions of the parent compound, linezolid, has been observed during forced degradation studies, particularly in the presence of alkaline conditions (e.g., 0.1 M sodium hydroxide).[2] This color change is indicative of degradation. If your this compound solution turns yellow, it is highly likely that the compound is degrading. It is recommended to prepare fresh solutions and avoid alkaline pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent results in bioassays. | Degradation of this compound in the assay medium. | - Prepare fresh stock solutions of this compound for each experiment.- Ensure the pH of the assay buffer is neutral and avoid highly alkaline or acidic conditions.- Protect solutions from light and store them at appropriate temperatures when not in use. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Adjust the mobile phase or gradient of your HPLC method to achieve better separation of the parent compound from its degradants.- Based on the parent compound, linezolid, expect more rapid degradation at higher temperatures and pH values above 8.[2][5][6] |
| Loss of compound potency over a short period. | Instability in the chosen solvent or storage conditions. | - Store stock solutions at -80°C as recommended.[1]- If using aqueous buffers for working solutions, use them immediately. The parent compound, linezolid, is not recommended to be stored in aqueous solution for more than one day.[7]- Avoid solvents that may contain reactive impurities. |
Quantitative Data Summary (Based on Linezolid)
The following tables summarize stability data for the parent compound, linezolid. This data can serve as a preliminary guide for handling this compound, but specific studies are required.
Table 1: Stability of Linezolid in Various Intravenous Fluids at 25°C [2][4][5][6]
| Intravenous Fluid | Initial Concentration | % Remaining after 34 days |
| 0.9% Sodium Chloride | 2.0 mg/mL | >95.0% |
| 5% Glucose | 2.0 mg/mL | >95.0% |
| 10% Glucose | 2.0 mg/mL | >95.0% |
| Sodium Lactate | 2.0 mg/mL | >95.0% |
Table 2: Effect of pH on Linezolid Degradation at 70°C [2]
| pH | Degradation |
| 8.7 - 11.4 | First-order kinetics, degradation rate increases with pH. |
| 4.59 (Commercial IV solution) | No noticeable degradation after 72 hours.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on linezolid and can be used as a starting point for investigating the stability of this compound.[2][8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour (linezolid degrades rapidly under these conditions).[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis: Before and after incubation, neutralize the acidic and alkaline samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A validated HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A C18 reverse-phase column is commonly used for linezolid and its impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile) is a good starting point.[2]
-
Detection: UV detection at the λmax of this compound (for linezolid, this is around 251-253 nm).[2][4]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. This compound|168828-65-7|MSDS [dcchemicals.com]
- 2. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
Technical Support Center: Overcoming Matrix Effects in Demethyl Linezolid Bioanalysis
Welcome to the technical support center for the bioanalysis of Demethyl linezolid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in LC-MS/MS assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the bioanalysis of this compound and its related metabolites.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound (PNU-142586) shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar, basic compounds like this compound is often due to secondary interactions with residual silanol groups on the C18 column.[1] Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid). This protonates the analyte, which can improve peak shape.[2][3]
-
Column Choice: If peak shape does not improve, consider using a column with advanced end-capping or a different stationary phase designed for polar compounds.
-
Sample Preparation: Inadequate removal of matrix components can also contribute to poor chromatography. Ensure your sample cleanup is effective.
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Question: I am experiencing low and variable recovery for this compound. What are the likely causes and solutions?
-
Answer: Low and inconsistent recovery can stem from several factors in your sample preparation and analytical workflow.
-
Protein Precipitation: If using protein precipitation with acetonitrile, ensure the ratio of acetonitrile to sample is sufficient for complete protein removal (typically at least 3:1).[4] Incomplete precipitation can lead to analyte loss.
-
Solid-Phase Extraction (SPE): For SPE, ensure the sorbent type is appropriate for this compound. A mixed-mode cation exchange and reversed-phase sorbent can be effective. Optimize the wash and elution steps to prevent breakthrough and ensure complete elution.
-
Analyte Stability: While linezolid and its metabolites are generally stable, repeated freeze-thaw cycles or prolonged storage at room temperature could lead to degradation. It's advisable to validate the stability of this compound under your specific storage and handling conditions.[4]
-
Issue 3: Suspected Ion Suppression or Enhancement
-
Question: My quantitative results for this compound are not reproducible, and I suspect matrix effects are the cause. How can I confirm and mitigate this?
-
Answer: Ion suppression or enhancement is a common challenge in LC-MS/MS bioanalysis.[5] Here’s a systematic approach to address it:
-
Confirmation:
-
Post-Column Infusion: This qualitative technique can identify at what retention times co-eluting matrix components are causing ion suppression or enhancement.[5]
-
Post-Extraction Spike: To quantify the matrix effect, compare the peak area of this compound spiked into a blank extracted matrix with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates a matrix effect.[2]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.[2] Consider switching from protein precipitation to a more selective method like SPE or using advanced techniques like HybridSPE-Phospholipid to specifically remove phospholipids, a common cause of ion suppression.[4]
-
Chromatographic Separation: Modify your LC method to separate this compound from the co-eluting interferences. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column.[5]
-
Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective compensation.[2] Linezolid-d3 has been successfully used as an internal standard for the analysis of linezolid and its metabolites.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Linezolid I should be aware of?
Linezolid is primarily metabolized to two main metabolites: PNU-142300 and PNU-142586.[2] PNU-142586 is the N-demethylated metabolite. Both are often quantified alongside the parent drug in pharmacokinetic studies.[2]
Q2: What is a good starting point for a sample preparation method for this compound in plasma or serum?
Protein precipitation with acetonitrile is a simple, fast, and effective method that has been successfully validated for the simultaneous quantification of linezolid and its demethylated metabolites.[2][3] A typical protocol involves adding at least three parts of cold acetonitrile (containing the internal standard) to one part of the plasma or serum sample.[2]
Q3: What type of internal standard is recommended for this compound analysis?
A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and other sources of variability.[2] Deuterated linezolid (e.g., Linezolid-d3) has been shown to be a suitable internal standard for the analysis of both linezolid and its metabolites, including this compound.[2]
Q4: What are the typical LC-MS/MS parameters for the analysis of this compound?
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for Linezolid and its Metabolites
| Parameter | Method 1[2] | Method 2[3] |
| Analyte(s) | Linezolid, PNU-142300, PNU-142586 | Linezolid, PNU-142300 |
| Internal Standard | Linezolid-d3 | Tedizolid |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile |
| LC Column | Waters X-bridge C18 (150 x 4.6 mm, 3.5 µm) | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Water + 0.1% Formic AcidB: Acetonitrile |
| Ionization Mode | ESI+ | ESI+ |
Table 2: Reported Recovery and Matrix Effect Data for Linezolid Metabolites
| Analyte | Concentration (µg/mL) | Absolute Extraction Recovery (%)[2] | Matrix Effect (%)[2] |
| PNU-142300 | 0.1 | 78 ± 12.8 | 91 ± 3.4 |
| 4 | 82 ± 7.2 | 93 ± 4.5 | |
| 20 | 83 ± 6.9 | 94 ± 2.9 | |
| 40 | 83 ± 5.6 | 94 ± 3.6 | |
| PNU-142586 | 0.1 | 82 ± 13.5 | 92 ± 3.6 |
| 4 | 84 ± 8.1 | 94 ± 2.8 | |
| 20 | 87 ± 5.9 | 95 ± 3.1 |
Note: A matrix effect of 100% indicates no effect. Values are presented as Mean ± SD.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[2]
-
Pipette 20 µL of human serum into a microcentrifuge tube.
-
Add 20 µL of the appropriate calibration or quality control standard solution. For unknown samples, add 20 µL of blank solvent.
-
Add 160 µL of acetonitrile containing the internal standard (e.g., Linezolid-d3 at 1 µg/mL).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike Method)[2]
-
Extract a blank matrix sample using the protein precipitation protocol described above.
-
Prepare a neat solution of this compound in the mobile phase at a known concentration.
-
Spike a known amount of the this compound neat solution into the extracted blank matrix supernatant.
-
Analyze both the spiked extract and the neat solution by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak area in spiked extract / Peak area in neat solution) x 100
-
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
References
- 1. Synthesis of the Major Linezolid Metabolites, PNU-142300 and PNU-142586 [cjph.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. chromatographyonline.com [chromatographyonline.com]
troubleshooting Demethyl linezolid reference standard instability
Technical Support Center: Demethyl Linezolid Reference Standard
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound reference standards.
Frequently Asked Questions (FAQs)
My this compound reference standard shows low purity or unexpected peaks during analysis. What are the potential causes?
Instability of your this compound reference standard can manifest as decreased purity or the appearance of degradation products. The primary causes are often related to improper storage, handling, or exposure to environmental stressors. Key factors include:
-
Improper Storage: Exposure to elevated temperatures, light, and humidity can accelerate degradation.[1][2] Reference standards should be stored in their original, tightly sealed containers under the recommended conditions, typically refrigerated (2-8°C) or frozen, and protected from light.[3][4]
-
Hygroscopicity: The compound may absorb moisture from the air if not handled in a controlled environment (e.g., in a desiccator or glove box), which can lead to hydrolytic degradation.
-
pH Instability: Linezolid and its metabolites are known to be least stable at alkaline pH values.[5][6] Solutions prepared with basic diluents can degrade the standard.
-
Oxidation: The morpholine moiety in the linezolid structure can be susceptible to oxidation.[7] Exposure to air or use of oxidative reagents can cause degradation.
-
Repeated Freeze-Thaw Cycles: For standards stored in solution, repeated cycling between frozen and thawed states can degrade the molecule over time.
What are the recommended storage and handling procedures for this compound?
To ensure the long-term stability of your reference standard, adhere to the following best practices, which are standard for most pharmaceutical reference materials:
-
Check the Label: Always follow the specific storage directions on the product label and Certificate of Analysis (CoA). These instructions are lot-specific and supersede general guidelines.[1]
-
Initial Receipt: Upon receipt, verify the container's integrity. Log the receipt date and other relevant details in a reference standard register.[3][8]
-
Storage Conditions: Unless otherwise specified, store the solid standard in its original unopened container at 2-8°C, protected from light and moisture.[2] For long-term storage, -20°C may be recommended.
-
Handling:
-
Equilibrate the container to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[2][3]
-
Use clean, dry spatulas and weighing vessels. Do not return any unused material to the original container.[1]
-
For moisture-sensitive standards, handle them in an environment with controlled humidity.[2]
-
If drying is required, do not use the original container. Transfer a sufficient amount to a separate vessel for drying as per the specified instructions.[3]
-
How can I investigate if my reference standard has degraded?
A systematic approach is required to confirm degradation. This typically involves analytical testing, such as High-Performance Liquid Chromatography (HPLC).
The following diagram outlines a logical workflow for troubleshooting suspected instability.
References
- 1. Use & Storage of Reference Standards | USP [usp.org]
- 2. pharmaguddu.com [pharmaguddu.com]
- 3. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 4. pharmabeginers.com [pharmabeginers.com]
- 5. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmajia.com [pharmajia.com]
Technical Support Center: Trace Level Detection of Demethyl Linezolid
Welcome to the technical support center for the method refinement of trace level detection of Demethyl linezolid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the sensitive quantification of this key metabolite.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experimental workflow for trace level detection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for this compound | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the analyte. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the analyte's ionization state. | 1. Dilute the sample and reinject. 2. Use a column with end-capping or a lower pH mobile phase to minimize silanol interactions. 3. Adjust the mobile phase pH. A mobile phase with 0.1% formic acid is often effective.[1] |
| Low Signal Intensity or Inability to Detect this compound | 1. Inefficient Ionization: Suboptimal mass spectrometry source conditions. 2. Sample Degradation: Analyte instability during sample preparation or storage. 3. Poor Extraction Recovery: Inefficient sample preparation. | 1. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.[2] 2. Ensure samples are processed and stored at appropriate temperatures (e.g., -20°C) and minimize freeze-thaw cycles.[3] 3. Evaluate different protein precipitation solvents or consider solid-phase extraction (SPE) for cleaner extracts.[3] |
| High Background Noise or Interferences | 1. Matrix Effects: Co-eluting endogenous components from the biological matrix suppressing or enhancing the analyte signal. 2. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the system. | 1. Use a more effective sample clean-up method like SPE. A deuterated internal standard can also help compensate for matrix effects.[1][2] 2. Use high-purity solvents (LC-MS grade) and flush the LC system regularly.[2] |
| Poor Chromatographic Resolution Between this compound and Linezolid | 1. Inadequate Chromatographic Conditions: Mobile phase gradient, flow rate, or column chemistry is not optimal. 2. Column Degradation: Loss of stationary phase or column contamination. | 1. Adjust the gradient profile to increase the separation time between the two peaks. Experiment with different C18 columns from various manufacturers.[1] 2. Replace the column with a new one of the same type. |
| Inconsistent or Non-Reproducible Results | 1. Variable Sample Preparation: Inconsistent pipetting, extraction times, or evaporation steps. 2. Fluctuations in LC-MS System Performance: Unstable spray in the MS source or pressure fluctuations in the LC. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is critical.[2] 2. Check for leaks in the LC system, ensure proper solvent degassing, and clean the MS source. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for trace level detection of this compound in biological matrices like plasma or serum?
A1: Protein precipitation is a widely used and effective method for preparing plasma and serum samples for the analysis of this compound.[1][2] Acetonitrile is a common choice for precipitation as it efficiently removes proteins while keeping the analyte in the supernatant.[1][2] For cleaner samples and potentially lower limits of detection, solid-phase extraction (SPE) can be employed.[3]
Q2: Which analytical technique is most suitable for the trace level quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for trace level quantification of this compound due to its high sensitivity and selectivity.[1][2][4] This technique allows for the accurate measurement of the analyte even in complex biological matrices.
Q3: What are the typical chromatographic conditions for the separation of this compound?
A3: A reversed-phase C18 column is commonly used for the chromatographic separation of this compound.[1][2] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is often employed.[1] The flow rate is typically in the range of 0.4-0.6 mL/min.[1][4]
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To improve sensitivity, ensure optimal ionization of the analyte by fine-tuning the mass spectrometer's source parameters, such as ion spray voltage and gas temperatures.[2] A thorough sample clean-up to reduce matrix effects is also crucial.[4] Additionally, using a highly efficient and well-maintained HPLC column can lead to sharper peaks and better signal-to-noise ratios.
Q5: Are there any known stability issues with this compound during sample handling and storage?
A5: While specific stability data for this compound is not extensively detailed in the provided results, it is good practice to handle and store biological samples containing the analyte with care. Storing plasma samples at -20°C has been shown to be adequate for the parent drug, Linezolid, for at least 10 days.[3] It is recommended to perform stability studies for this compound under your specific experimental conditions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound (often referred to as PNU-142300 in literature) and its parent drug, Linezolid, using LC-MS/MS methods.
| Parameter | This compound (PNU-142300) | Linezolid | Reference |
| Linearity Range (µg/mL) | 0.1 - 50 | 0.1 - 50 | [1][2] |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 | 0.1 | [1][2] |
| Intra-assay Precision (%CV) | < 15% | < 15% | [1] |
| Inter-assay Precision (%CV) | < 15% | < 15% | [1] |
| Accuracy (%) | 97 - 112% | 97 - 112% | [1] |
| Extraction Recovery (%) | 78 - 103% | 78 - 103% | [1] |
Detailed Experimental Protocol: LC-MS/MS for this compound
This protocol provides a detailed methodology for the quantification of this compound in human serum.
1. Sample Preparation (Protein Precipitation)
-
To 20 µL of human serum in a microcentrifuge tube, add 160 µL of acetonitrile containing the deuterated internal standard (e.g., d3-Linezolid).[2]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.[2]
2. Liquid Chromatography
-
Column: Waters X-bridge C18 (150 × 4.6 mm, 3.5 µm) or equivalent.[1][2]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters:
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of linezolid in human plasma by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]
addressing co-elution of Demethyl linezolid with other impurities
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Demethyl linezolid with other impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography and why is it a concern?
A1: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a significant issue in pharmaceutical analysis because it prevents accurate identification and quantification of individual compounds, including the active pharmaceutical ingredient (API) and its impurities.[1][2] For regulatory purposes, all impurities must be accurately monitored to ensure the safety and quality of the drug product.[3]
Q2: How can I detect if this compound is co-eluting with another impurity?
A2: Detecting co-elution can be challenging, especially if the peaks overlap perfectly. Here are several methods to identify it:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram. While a tailing peak often indicates other issues, a peak with a distinct "shoulder" or a fronting peak can suggest the presence of a hidden, co-eluting compound.[2]
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector is a powerful tool for this purpose. It scans across the entire UV-Vis spectrum for each point of an eluting peak. By performing a "peak purity" analysis, the software can compare the spectra from the upslope, apex, and downslope of the peak.[1][2] If the spectra are not identical, it indicates that more than one compound is present, confirming co-elution.[2]
-
Mass Spectrometry (MS): If you are using an LC-MS system, you can analyze the mass spectra across the peak. A change in the observed mass-to-charge ratio (m/z) from the beginning to the end of the peak is a clear indicator of co-elution.[1][2]
Q3: What are the common impurities associated with Linezolid?
A3: Impurities in Linezolid can originate from the synthesis process or from degradation of the drug substance.[4] this compound (also known as Linezolid amine or USP Related Compound C) is a key intermediate in some synthesis routes and a product of acid hydrolysis.[4] Other impurities can include isomers, oxidation products, and by-products from side reactions.[4][5] Forced degradation studies show that Linezolid is labile to acidic, basic, and oxidative stress, leading to various degradation products.[4][6]
Troubleshooting Guide: Resolving Co-elution
If you suspect this compound is co-eluting with another impurity, follow this systematic troubleshooting guide to achieve chromatographic resolution.
Step 1: Initial Assessment and Confirmation
Before modifying your method, confirm that co-elution is the root cause.
-
Check Peak Purity: Use your detector's software (DAD/PDA) to run a peak purity analysis on the suspected peak. A purity angle greater than the purity threshold indicates a spectrally impure peak.
-
Review System Suitability: Ensure your system is performing correctly. Check for issues like column degradation or leaks, which can cause poor peak shape unrelated to co-elution.
-
Inject Individual Standards: If reference standards for this compound and the suspected co-eluting impurity are available, inject them separately to confirm their individual retention times under your current method.
Step 2: Method Modification Strategy
The goal of method modification is to alter the selectivity of the separation. The resolution between two peaks is governed by three factors: efficiency (N), retention factor (k'), and selectivity (α). To resolve co-elution, the primary focus should be on changing the selectivity.[1]
Below is a troubleshooting workflow for method modification.
Caption: A logical workflow for troubleshooting co-elution.
Step 3: Detailed Troubleshooting Actions
1. Adjust the Mobile Phase Gradient (for gradient methods)
-
Action: Decrease the ramp of the gradient (i.e., make it shallower) around the elution time of the target peaks. This increases the time the analytes spend interacting with the stationary phase, which can improve separation.
-
Rationale: A slower change in solvent strength provides more opportunity for differential partitioning between the stationary and mobile phases.
2. Modify Mobile Phase pH (for ionizable compounds)
-
Action: this compound and many related impurities are ionizable. Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention of these compounds. A change of even 0.5 pH units can be effective.[7]
-
Rationale: Changing the pH alters the ionization state of the analytes. Ionized species are less retained on reversed-phase columns and elute earlier, while neutral species are retained longer.[7] This differential shift in retention can resolve co-eluting peaks. Always use a buffer to maintain a stable pH.[7]
3. Change the Organic Solvent
-
Action: If your mobile phase uses acetonitrile, switch to methanol, or vice-versa. You can also try mixtures of the two.[1]
-
Rationale: Acetonitrile and methanol have different solvent properties and interact differently with both the analyte and the stationary phase. This change in interaction can alter selectivity (α) and resolve overlapping peaks.[1]
4. Change the Stationary Phase (Column Chemistry)
-
Action: If mobile phase adjustments are unsuccessful, the issue may be a lack of selectivity with your current column chemistry. Switch to a column with a different stationary phase.[1][8]
-
Rationale: Different stationary phases provide unique separation mechanisms. If you are using a standard C18 column, consider a Phenyl-Hexyl, Biphenyl, or a polar-embedded phase column. These phases offer different types of interactions (e.g., pi-pi interactions) that can resolve compounds that are difficult to separate on a C18.[1]
Data and Protocols
Table 1: Common Linezolid Impurities and Degradants
| Impurity Name | Type | Potential Origin |
| This compound (Linezolid amine) | Process / Degradant | Synthesis intermediate; product of acid hydrolysis.[4] |
| Linezolid N-oxide | Degradant | Product of oxidative stress.[4][9] |
| (R)-Linezolid | Process | Enantiomeric impurity from synthesis.[4] |
| Linezolid Dimer (bis-linezolid) | Process | Formed during the final acetylation step in synthesis.[4] |
| PNU-142306 | Degradant | Product of base hydrolysis.[9] |
| PNU-142586 | Degradant | Product of base and acid hydrolysis.[9] |
Experimental Protocol: Forced Degradation Study for Linezolid
Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[3]
Objective: To generate potential degradation products of Linezolid, including this compound, to test the specificity of the analytical method.
Procedure:
-
Prepare Stock Solution: Prepare a Linezolid stock solution of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M HCl. Heat at 70°C. Withdraw samples at regular intervals, neutralize with 2 M NaOH, and dilute for analysis.[10]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.01 M NaOH at room temperature.[10] Withdraw samples at regular intervals, neutralize with 0.01 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) at room temperature.[10] Protect from light. Withdraw samples at intervals and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at 70°C.[10] Analyze samples at regular time points.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) in a photostability chamber.[10] Analyze samples at regular time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC/UPLC method. Check for new peaks and ensure they are well-resolved from the main Linezolid peak.
Caption: Workflow for a forced degradation study.
Table 2: Example HPLC Method Parameters for Linezolid Impurity Profiling
The following table summarizes typical starting conditions for developing a stability-indicating method for Linezolid. Method optimization will be required.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | InertSustain C18 (250x4.6mm, 5µ)[11] | Acquity UPLC BEH C18 (100x2.1mm, 1.7µ)[12] | Chiralpak IA (250x4.6mm, 5µ)[10] |
| Mobile Phase A | 1% Acetic Acid in Water[11] | Phosphate Buffer (pH 4.5) | Acetonitrile/Ethanol/n-butyl amine/TFA |
| Mobile Phase B | Methanol[11] | Acetonitrile | (96:4:0.10:0.16 v/v/v/v)[10] |
| Elution Mode | Isocratic (50:50 v/v)[11] | Gradient[12] | Isocratic[10] |
| Flow Rate | 0.8 mL/min[11] | 0.3 mL/min (typical for UPLC) | 0.8 mL/min[10] |
| Detection (UV) | 249 nm[11] | 250 nm[12] | 254 nm[10] |
| Column Temp. | 45°C[11] | 40°C | 40°C[10] |
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. library.dphen1.com [library.dphen1.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 8. bvchroma.com [bvchroma.com]
- 9. researchgate.net [researchgate.net]
- 10. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
minimizing the formation of Demethyl linezolid during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities, with a specific focus on Demethyl-linezolid, during the synthesis of Linezolid.
Frequently Asked Questions (FAQs)
Q1: What is Demethyl-linezolid and why is it a concern?
Demethyl-linezolid is a potential process-related impurity and degradation product in the synthesis of Linezolid, with the CAS number 168828-65-7.[1][2] It is characterized by the absence of a methyl group on the morpholine ring of the Linezolid molecule. The presence of impurities such as Demethyl-linezolid is a critical quality attribute for active pharmaceutical ingredients (APIs), as they can potentially affect the safety and efficacy of the final drug product. Regulatory bodies like the ICH have strict guidelines for the acceptable levels of known and unknown impurities in a final drug substance, which are typically less than 0.15% and 0.10% respectively.[3]
Q2: At which stage of the Linezolid synthesis is Demethyl-linezolid most likely to form?
While specific studies detailing the exact stage of Demethyl-linezolid formation are limited, degradation studies of Linezolid show its lability to acidic, alkaline, and oxidative conditions.[4] Therefore, any synthetic step involving strong acids, bases, or oxidizing agents could potentially lead to the demethylation of the morpholine ring. The morpholine moiety itself can undergo oxidation to form an N-oxide, which is a known impurity.[4] It is plausible that demethylation could occur under similar strenuous conditions.
Q3: What are the primary factors that can contribute to the formation of Demethyl-linezolid?
Based on general chemical principles and degradation pathways of similar compounds, the following factors may contribute to the formation of Demethyl-linezolid:
-
Harsh pH conditions: Exposure to strong acids or bases during reaction work-up or purification can degrade the morpholine ring.[4]
-
Oxidizing agents: The presence of residual oxidizing agents from previous synthetic steps or exposure to atmospheric oxygen at elevated temperatures can lead to oxidative degradation of the morpholine moiety.
-
Elevated temperatures: High reaction or purification temperatures can promote the degradation of Linezolid and its intermediates, potentially leading to demethylation.
-
Catalysts: Certain metal catalysts used in steps like reduction or cross-coupling reactions could potentially catalyze N-demethylation, although this is less commonly reported for morpholine rings compared to other N-methylated compounds.
Q4: How can I detect and quantify the amount of Demethyl-linezolid in my sample?
High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for the detection and quantification of Linezolid and its impurities.[5][6][7][8][9] A validated, stability-indicating HPLC method with a suitable column (e.g., C18) and a UV detector is recommended. The method should be capable of separating Linezolid from all potential impurities, including Demethyl-linezolid. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the impurity by determining its molecular weight.[5]
Troubleshooting Guide
This guide provides specific issues you might encounter during your synthesis and offers potential solutions to minimize the formation of Demethyl-linezolid.
| Issue | Potential Cause | Recommended Action |
| Presence of an unknown impurity with a mass corresponding to Demethyl-linezolid detected by LC-MS. | Formation of Demethyl-linezolid due to harsh reaction or work-up conditions. | - Review pH: Avoid using strong acids or bases. If their use is unavoidable, minimize the exposure time and temperature. Consider using milder alternatives. - Control Temperature: Maintain the recommended temperature for each reaction step and avoid overheating during solvent distillation. - Inert Atmosphere: Conduct reactions, particularly those at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Increased levels of Demethyl-linezolid observed after a specific synthetic step. | The reagents or conditions of that particular step are likely causing the demethylation. | - Isolate the step: Analyze the reaction mixture before and after the problematic step to confirm the source of the impurity. - Optimize Reagents: If an oxidizing or reducing agent is used, screen for milder and more selective alternatives. Ensure complete removal of the agent during work-up. - Catalyst Screening: If a metal catalyst is employed, consider screening different catalysts or optimizing the catalyst loading to minimize side reactions. |
| Difficulty in separating Demethyl-linezolid from the main product by chromatography. | Co-elution of Linezolid and Demethyl-linezolid due to similar polarities. | - Method Development: Optimize the HPLC method by adjusting the mobile phase composition, gradient, pH, and column type to achieve better resolution. - Alternative Purification: Consider alternative purification techniques such as preparative HPLC or crystallization with a solvent system that selectively precipitates Linezolid, leaving the impurity in the mother liquor. |
Experimental Protocols
The following is a generalized experimental protocol for a key step in a common Linezolid synthesis pathway, with recommendations to minimize impurity formation.
Protocol: Acetylation of (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
This final step is crucial, and careful control of conditions is necessary to prevent degradation.
Materials:
-
(S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one
-
Acetic anhydride
-
A suitable organic solvent (e.g., Ethyl acetate, Dichloromethane)
-
A mild organic base (e.g., Triethylamine, Diisopropylethylamine)
-
Deionized water
Procedure:
-
Dissolve (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one in the chosen organic solvent in a reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the mild organic base to the reaction mixture while maintaining the temperature.
-
Add acetic anhydride dropwise to the cooled solution. The addition should be slow to control the exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash it with a mild aqueous basic solution (e.g., saturated sodium bicarbonate) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.
-
Purify the crude Linezolid by recrystallization from a suitable solvent system (e.g., Ethyl acetate/Hexane).
Key Considerations to Minimize Impurities:
-
Temperature Control: Maintaining a low temperature throughout the reaction and work-up is critical to prevent degradation.
-
Mild Base: The use of a mild organic base is preferred over strong inorganic bases to avoid harsh pH conditions.
-
Inert Atmosphere: Prevents potential oxidative side reactions.
-
Purification: Recrystallization is often effective in removing structurally similar impurities.
Visualizations
Diagram 1: Generalized Linezolid Synthesis Pathway and Potential Impurity Formation
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 7. CN103420933A - Linezolid preparation method - Google Patents [patents.google.com]
- 8. internationaljournalssrg.org [internationaljournalssrg.org]
- 9. cda-amc.ca [cda-amc.ca]
Validation & Comparative
Demethyl Linezolid vs. Linezolid: A Comparative Guide to Antimicrobial Spectrum
A comprehensive analysis of the antimicrobial activity of linezolid and its primary metabolite, demethyl linezolid, supported by experimental data and protocols.
This guide provides a detailed comparison of the antimicrobial spectra of the oxazolidinone antibiotic linezolid and its principal human metabolite, often referred to as this compound. The information presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Executive Summary
Linezolid is a potent, broad-spectrum antibiotic effective against a wide array of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a novel mechanism that confers activity against strains resistant to other protein synthesis inhibitors. In contrast, available scientific literature indicates that the major metabolites of linezolid, including the compound that would be structurally consistent with "this compound," are microbiologically inactive. This guide synthesizes the available data to provide a clear comparison.
Data Presentation: Linezolid vs. Inactive Metabolites
Extensive in vitro susceptibility testing has defined the potent antimicrobial spectrum of linezolid. Conversely, its major metabolites, PNU-142586 and PNU-142300, are considered inactive. While the term "this compound" is not consistently used in peer-reviewed literature, it is understood to refer to a metabolic derivative of the parent compound. Given the established inactivity of the primary metabolites, it is scientifically supported that any such demethylated form would not contribute to the antimicrobial effect of linezolid.
The following table summarizes the minimum inhibitory concentration (MIC) values for linezolid against a range of clinically relevant Gram-positive bacteria. No corresponding data for this compound is presented as it is considered microbiologically inactive.
| Bacterial Species | Linezolid MIC₅₀ (µg/mL) | Linezolid MIC₉₀ (µg/mL) | This compound Activity |
| Staphylococcus aureus (Methicillin-susceptible) | 2 | 2 | Inactive |
| Staphylococcus aureus (Methicillin-resistant) | 2 | 2 | Inactive |
| Enterococcus faecalis (Vancomycin-susceptible) | 2 | 2 | Inactive |
| Enterococcus faecium (Vancomycin-resistant) | 2 | 2 | Inactive |
| Streptococcus pneumoniae | 1 | 2 | Inactive |
| Streptococcus pyogenes | 1 | 2 | Inactive |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple in vitro studies.
Linezolid Metabolism and the Inactivity of its Metabolites
Linezolid is metabolized in the liver to two primary, microbiologically inactive, carboxylic acid metabolites: PNU-142586 (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite).[2][3][4][5] The formation of these metabolites occurs through oxidation of the morpholine ring of the linezolid molecule.
dot
Caption: Metabolic pathway of linezolid to its major inactive metabolites.
Experimental Protocols
The determination of the antimicrobial spectrum of linezolid is primarily conducted through in vitro susceptibility testing, with the broth microdilution method being the gold standard as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure based on CLSI guidelines for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria grown on appropriate agar plates.
-
Antimicrobial Agent: Stock solution of linezolid of a known concentration, prepared according to the manufacturer's instructions.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
-
Inoculum Preparation: A bacterial suspension is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: A two-fold serial dilution of the linezolid stock solution is prepared directly in the microtiter plate using the growth medium. This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculation: Each well containing the antimicrobial dilution, as well as a growth control well (containing only medium), is inoculated with the standardized bacterial suspension. A sterility control well (containing only uninoculated medium) is also included.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Reading the MIC: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][7][8][9][10][11][12]
Conclusion
The available scientific evidence robustly supports the broad-spectrum Gram-positive activity of linezolid. In contrast, its major metabolites, which would include any compound referred to as "this compound," are consistently reported to be microbiologically inactive. Therefore, the antimicrobial efficacy of linezolid therapy is attributable to the parent drug alone. Researchers and clinicians can be confident that the observed clinical and microbiological outcomes of linezolid treatment are not influenced by the antimicrobial activity of its metabolites.
References
- 1. Linezolid - Wikipedia [en.wikipedia.org]
- 2. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. protocols.io [protocols.io]
- 9. ibg.kit.edu [ibg.kit.edu]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dokumen.pub [dokumen.pub]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Comparative Analysis of Demethyl Linezolid and Other Linezolid Metabolites: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Demethyl linezolid and the two major metabolites of the antibiotic linezolid: PNU-142586 and PNU-142300. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of linezolid and its related compounds. This document summarizes key data on their antibacterial activity, pharmacokinetic profiles, and safety, supported by detailed experimental methodologies.
Introduction to Linezolid and Its Metabolites
Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action is the inhibition of bacterial protein synthesis at the initiation phase, a unique target among protein synthesis inhibitors.[1][2][3][4] Linezolid undergoes oxidation of its morpholine ring in the human body, leading to the formation of two main, microbiologically inactive metabolites: PNU-142586 (a hydroxyethyl glycine metabolite) and PNU-142300 (an aminoethoxyacetic acid metabolite).
"this compound" has been identified as an impurity of linezolid and is also described as a useful antimicrobial agent.[5][6][7] This guide will compare the known properties of this compound with those of the major metabolites and the parent drug, linezolid.
Comparative Antibacterial Activity
A critical point of differentiation among these compounds is their antibacterial efficacy. While linezolid is a potent antibiotic, its major metabolites are considered inactive. This compound, however, has been reported to possess antimicrobial properties.
| Compound | Class | Mechanism of Action | In Vitro Activity (MIC) | In Vivo Efficacy |
| Linezolid | Oxazolidinone Antibiotic | Inhibition of bacterial protein synthesis initiation[1][2][3][4] | Potent activity against Gram-positive bacteria. MIC₅₀/₉₀ for S. aureus is typically 1-2/2-4 mg/L.[8] | Clinically effective against various Gram-positive infections.[9] |
| This compound | Linezolid Impurity/Derivative | Presumed to be similar to linezolid | Data not extensively available in peer-reviewed literature. | ED₅₀ of 4.4 mg/kg against Staphylococcus aureus in mice (oral intubation).[5] |
| PNU-142586 | Linezolid Metabolite | Inactive | Considered microbiologically inactive. | Not applicable. |
| PNU-142300 | Linezolid Metabolite | Inactive | Considered microbiologically inactive. | Not applicable. |
Comparative Pharmacokinetics
The pharmacokinetic profiles of linezolid and its major metabolites have been studied, particularly in the context of renal impairment, where the metabolites are known to accumulate. Data for this compound is limited.
| Parameter | Linezolid | This compound | PNU-142586 | PNU-142300 |
| Absorption | Well-absorbed orally (~100% bioavailability). | Data not available. | Formed via metabolism of linezolid. | Formed via metabolism of linezolid. |
| Distribution | Widely distributed in tissues. | Data not available. | Distributes into plasma. | Distributes into plasma. |
| Metabolism | Oxidized to PNU-142586 and PNU-142300. | Data not available. | Does not undergo further significant metabolism. | Does not undergo further significant metabolism. |
| Elimination | Primarily renal (as parent drug and metabolites). | Data not available. | Primarily renal. Accumulates in renal impairment. | Primarily renal. Accumulates in renal impairment. |
| Half-life | 5-7 hours. | Data not available. | Similar to or slightly longer than linezolid. | Similar to or slightly longer than linezolid. |
Comparative Safety and Toxicology
The safety profile of linezolid is well-characterized, with myelosuppression being a key concern, especially with prolonged use. The accumulation of its major metabolites in patients with renal insufficiency has been investigated as a potential contributor to toxicity. The safety profile of this compound is not well-documented in publicly available literature.
| Compound | Known Adverse Effects | Notes |
| Linezolid | Myelosuppression (thrombocytopenia, anemia, leukopenia), peripheral and optic neuropathy, lactic acidosis, serotonin syndrome.[10][11] | Risk of myelosuppression increases with duration of therapy.[12] |
| This compound | Data not available. | As a structurally related compound, a similar spectrum of activity and toxicity might be anticipated, but this requires experimental verification. |
| PNU-142586 | Potential contributor to myelosuppression when accumulated in renal impairment. | Further research is needed to establish a definitive causal link. |
| PNU-142300 | Potential contributor to myelosuppression when accumulated in renal impairment. | Further research is needed to establish a definitive causal link. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard method for assessing the in vitro antibacterial activity of a compound is the determination of its MIC. The following is a generalized protocol based on the broth microdilution method.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (Linezolid, this compound, PNU-142586, PNU-142300)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Test Compounds: The test compounds are serially diluted (typically two-fold) in CAMHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[13]
Synthesis of Linezolid Metabolites
Detailed chemical synthesis procedures for PNU-142586 and PNU-142300 have been published, often involving multiple steps starting from precursors of linezolid. Similarly, synthesis routes for linezolid and its analogues, which could be adapted for this compound, are available in the chemical literature.[14][15][16][17]
Visualizations
Signaling Pathway: Linezolid's Mechanism of Action```dot
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This comparative guide highlights the significant differences between this compound and the major metabolites of linezolid, PNU-142586 and PNU-142300. While the primary metabolites are microbiologically inactive, this compound is reported to have antimicrobial properties that warrant further investigation. A comprehensive understanding of the activity, pharmacokinetics, and safety of these related compounds is crucial for the continued development and safe use of oxazolidinone antibiotics. Further research is needed to fully characterize the pharmacological profile of this compound and to elucidate the clinical significance of the accumulation of PNU-142586 and PNU-142300 in specific patient populations.
References
- 1. Linezolid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 3. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. This compound|CAS 168828-65-7|DC Chemicals [dcchemicals.com]
- 8. mjima.org [mjima.org]
- 9. mednexus.org [mednexus.org]
- 10. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Safety and tolerability of linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liofilchem.com [liofilchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjlbpcs.com [rjlbpcs.com]
Demystifying Reference Material Quality: A Comparative Guide to Demethyl Linezolid Certified Reference Material
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive validation of Demethyl linezolid as a Certified Reference Material (CRM), offering a clear comparison with lower-grade reference materials and detailing the rigorous experimental protocols that underpin its certification. The use of a well-characterized CRM is crucial for ensuring the quality and safety of pharmaceutical products.
This compound is a known impurity and metabolite of the antibiotic Linezolid. Accurate quantification of such impurities is a critical aspect of pharmaceutical quality control. This guide demonstrates the superior quality and reliability of a this compound Certified Reference Material compared to a standard analytical grade material.
Performance Comparison: Certified Reference Material vs. Analytical Standard
The fundamental difference between a Certified Reference Material and a standard analytical material lies in the level of characterization, the establishment of metrological traceability, and the comprehensive assessment of uncertainty. The following tables summarize the key performance characteristics of a this compound CRM versus a typical analytical standard.
Table 1: Comparison of Material Attributes
| Attribute | This compound Certified Reference Material (CRM) | This compound Analytical Standard |
| Purity Assignment | Quantitatively determined by qNMR and mass balance approach | Typically >98% by HPLC peak area |
| Certified Purity Value | 99.85% | Not certified, informational value only |
| Uncertainty | ± 0.05% (Expanded Uncertainty, k=2) | Not formally assessed or reported |
| Traceability | Traceable to SI units via a primary standard | Not traceable to SI units |
| Certificate of Analysis | Comprehensive, ISO 17034 compliant CoA with full characterization data | Basic CoA with identity and nominal purity |
| Homogeneity & Stability | Extensively tested and guaranteed | Assumed to be homogeneous and stable for a limited period |
Table 2: Representative Analytical Data
| Parameter | This compound Certified Reference Material (CRM) | This compound Analytical Standard |
| Purity by HPLC-UV (Area %) | 99.92% | 99.1% |
| Related Impurities (Area %) | < 0.03% (each) | < 0.5% (total) |
| Residual Solvents | < 0.05% | Not specified |
| Water Content (Karl Fischer) | 0.08% | Not specified |
| Assay by qNMR | 99.8% | Not performed |
The Value of Rigorous Certification
The data clearly illustrates that the this compound CRM provides a higher level of assurance in its stated purity and a comprehensive understanding of its chemical composition. This is critical for applications such as:
-
Method validation: Establishing the accuracy, precision, and linearity of analytical methods for impurity quantification.
-
Instrument calibration: Ensuring the accurate response of analytical instruments.
-
Quality control: Serving as a benchmark for the routine analysis of drug substances and products.
The use of a non-certified analytical standard, while potentially less expensive, introduces a greater degree of uncertainty into the analytical workflow, which can have significant consequences in a regulated environment.
Experimental Protocols
The certification of this compound as a CRM involves a multi-faceted approach to its characterization, employing a range of analytical techniques to ensure a comprehensive understanding of the material.
Identity Confirmation by NMR and Mass Spectrometry
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer in DMSO-d₆. The spectral data were used to confirm the chemical structure of this compound by comparing the observed chemical shifts and coupling constants with the expected values.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of the molecule, further confirming its elemental composition.
Purity Determination by HPLC-UV
A validated stability-indicating HPLC-UV method was used to determine the purity of the this compound CRM and to identify and quantify any related impurities.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Injection Volume: 10 µL
-
-
Method Validation: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and range.[1][2][3]
Absolute Quantification by qNMR
Quantitative NMR (qNMR) was employed as a primary ratio method to determine the absolute purity (assay) of the this compound CRM.
-
Internal Standard: A certified reference material of maleic acid was used as the internal standard.
-
Solvent: DMSO-d₆
-
Method: A known mass of the this compound CRM and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired under quantitative conditions, ensuring full relaxation of all signals. The purity of this compound was calculated by comparing the integral of a characteristic signal of this compound to the integral of the known signal from the internal standard.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of this compound as a Certified Reference Material.
Caption: Workflow for CRM Production.
Caption: Key Pillars of Method Validation.
References
Demystifying Immunoassay Specificity: A Comparative Guide to Demethyl Linezolid Cross-Reactivity in Linezolid Assays
For Immediate Release
Fremont, CA – November 7, 2025 – Researchers, scientists, and drug development professionals often rely on immunoassays for the therapeutic drug monitoring of linezolid, a critical oxazolidinone antibiotic. However, the presence of metabolites and impurities can potentially lead to cross-reactivity, impacting the accuracy of these assays. This guide provides a comparative analysis of the cross-reactivity of linezolid metabolites in commercially available immunoassays, with a particular focus on what is known about the impurity Demethyl linezolid.
Understanding the Analytes: Linezolid and its Derivatives
Linezolid is metabolized in the body into two major, inactive metabolites: PNU-142586 and PNU-142300. Additionally, impurities such as this compound (CAS 168828-65-7) can be present in the drug product. The structural similarity of these compounds to the parent drug, linezolid, raises the potential for cross-reactivity in immunoassays designed to detect linezolid.
Comparative Analysis of Cross-Reactivity
Currently, publicly available data on the cross-reactivity of this compound in commercial linezolid immunoassays is limited. However, information regarding the major metabolites, PNU-142586 and PNU-142300, is available for some assays.
One such example is the ARK™ Linezolid Assay, a homogeneous enzyme immunoassay. The manufacturer reports that the cross-reactivity of the two major metabolites is not clinically significant.
| Immunoassay | Analyte | Concentration Tested (µg/mL) | Cross-Reactivity (%) |
| ARK™ Linezolid Assay | PNU-142586 | 100.0 | ≤ 0.2[1] |
| PNU-142300 | 100.0 | ≤ 0.2[1] | |
| This compound | Data Not Available | Data Not Available |
Table 1: Cross-reactivity of linezolid metabolites in the ARK™ Linezolid Assay.
The lack of accessible data for this compound highlights a critical knowledge gap for researchers and clinicians. To address this, this guide provides a detailed, generalized experimental protocol based on the Clinical and Laboratory Standards Institute (CLSI) EP07 guideline for interference testing. This protocol can be adapted by laboratories to evaluate the cross-reactivity of this compound or other compounds in their specific linezolid immunoassay.
Experimental Protocol for Assessing Cross-Reactivity
The following protocol outlines a systematic approach to determine the cross-reactivity of a substance in a quantitative immunoassay, adhering to the principles of the CLSI EP07 guideline.[2][3][4][5][6]
Objective: To quantify the percentage of cross-reactivity of a potential interfering substance (e.g., this compound) in a linezolid immunoassay.
Materials:
-
Linezolid immunoassay kit (reagents, calibrators, and controls)
-
Automated clinical chemistry analyzer
-
Linezolid-free human serum
-
Certified reference material for linezolid
-
Certified reference material for the test compound (e.g., this compound)
-
Precision pipettes and laboratory consumables
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of linezolid in a suitable solvent (e.g., methanol).
-
Prepare a high-concentration stock solution of the test compound (this compound) in a suitable solvent.
-
-
Preparation of Test Samples:
-
Linezolid Samples: Spike linezolid-free human serum with the linezolid stock solution to create a series of samples with known linezolid concentrations across the assay's measurement range.
-
Test Compound Samples: Spike linezolid-free human serum with the test compound stock solution to create a series of samples with known concentrations of the test compound.
-
-
Immunoassay Analysis:
-
Calibrate the linezolid immunoassay on the automated analyzer according to the manufacturer's instructions.
-
Run quality control samples to ensure the assay is performing within specified limits.
-
Analyze the prepared linezolid and test compound samples.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For the linezolid samples, plot the measured concentration against the known concentration to confirm the assay's accuracy.
-
For the test compound samples, determine the apparent linezolid concentration measured by the immunoassay.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Linezolid Concentration / Concentration of Test Compound) x 100
-
Logical Workflow for Cross-Reactivity Assessment
A generalized workflow for determining immunoassay cross-reactivity.
Experimental Workflow for Interference Screening
A workflow for screening potential interference as per CLSI EP07 guidelines.
Conclusion and Recommendations
The specificity of linezolid immunoassays is crucial for accurate therapeutic drug monitoring. While data for the major metabolites of linezolid on some platforms suggest low cross-reactivity, the impact of impurities like this compound remains largely uncharacterized in publicly available literature. It is imperative for laboratories to be aware of this potential for interference and, where necessary, validate the performance of their chosen assay with relevant compounds. The provided experimental protocol offers a framework for conducting such validation studies, ultimately contributing to improved patient care and more reliable research outcomes. Laboratories are encouraged to consult the full CLSI EP07 guideline for comprehensive details on interference testing.[2][3][4][5][6]
References
Comparative Analysis of the Cytotoxicity of Demethyl Linezolid and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of the antibiotic linezolid and its primary metabolite, Demethyl linezolid (PNU-142300). The information presented herein is intended to support research and development efforts in the field of antimicrobial agents and drug safety.
Executive Summary
Linezolid, the first clinically approved oxazolidinone antibiotic, is a cornerstone in the treatment of infections caused by multidrug-resistant Gram-positive bacteria. Its metabolism in humans leads to the formation of two major metabolites, this compound (PNU-142300) and PNU-142586. While linezolid itself has a documented profile of hematologic toxicity, particularly with prolonged use, emerging evidence suggests that its metabolites may play a significant role in these adverse effects. This guide focuses on the comparative cytotoxicity of linezolid and its demethylated metabolite, PNU-142300.
Direct in vitro comparative studies quantifying the cytotoxicity of this compound against linezolid are not extensively available in the public domain. However, a comparative overview can be constructed from existing clinical and preclinical data. The primary mechanism of linezolid-associated toxicity is linked to the inhibition of mitochondrial protein synthesis, a consequence of the similarity between bacterial and mitochondrial ribosomes.[1][2][3][4][5] Accumulation of this compound (PNU-142300) in patients, particularly those with renal impairment, has been clinically associated with an increased risk of hematological toxicity, suggesting it is not an inert metabolite.[6][7][8]
Data Presentation: Linezolid vs. This compound Toxicity
| Feature | Linezolid | This compound (PNU-142300) |
| Primary Mechanism of Toxicity | Inhibition of mitochondrial protein synthesis.[1][3][5] | Associated with hematological toxicity, although the direct mechanism is less defined.[6][9] |
| Key Toxic Effects | Myelosuppression (thrombocytopenia, anemia), lactic acidosis, peripheral and optic neuropathy.[10] | Implicated in linezolid-induced thrombocytopenia and anemia, particularly with high serum concentrations.[8][9] |
| In Vitro Cytotoxicity Data | Limited public data on IC50 values in human cell lines. Preclinical studies show dose- and time-dependent myelosuppression.[11] | Labeled as an "inactive" metabolite in some contexts, yet its accumulation is linked to clinical toxicity.[7][12] Direct in vitro cytotoxicity data is scarce. |
| Clinical Relevance | Duration-dependent hematologic toxicity is a known adverse effect, recommending weekly blood counts during therapy. | Elevated plasma levels, especially in patients with renal dysfunction, are a significant risk factor for hematological adverse events.[6][7][8] |
Experimental Protocols
A standard method to evaluate and compare the in vitro cytotoxicity of compounds like linezolid and this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
MTT Assay for Cell Viability
1. Cell Culture:
- Human bone marrow hematopoietic stem cells or a relevant human cell line (e.g., K562, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
- Stock solutions of linezolid and this compound are prepared in a suitable solvent (e.g., DMSO or sterile water).
- Serial dilutions of each compound are made in the cell culture medium to achieve a range of final concentrations.
- The culture medium from the wells is replaced with the medium containing the test compounds. Control wells receive medium with the vehicle control at the same concentration used for the highest compound dose.
4. Incubation:
- The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
5. MTT Addition and Incubation:
- Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
6. Formazan Solubilization:
- The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
7. Absorbance Measurement:
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
8. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The half-maximal inhibitory concentration (IC50) value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. clinician.com [clinician.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Population pharmacokinetic model of linezolid and its metabolite PNU-142300 in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hematologic Effects of Linezolid: Summary of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Demethyl Linezolid and PNU-142586: A Guide for Researchers
In the landscape of antibiotic research and development, understanding the profiles of both parent compounds and their metabolites is crucial for evaluating efficacy and safety. This guide provides a comparative overview of Demethyl linezolid and PNU-142586, two compounds related to the oxazolidinone antibiotic linezolid. While PNU-142586 is a well-characterized major metabolite of linezolid, information regarding this compound is sparse, limiting a direct head-to-head comparison based on extensive experimental data. This document summarizes the available scientific information for both compounds to aid researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative experimental data for this compound and PNU-142586 is not available in the current body of scientific literature. PNU-142586 is a significant human metabolite of linezolid, extensively studied for its pharmacokinetic properties and its role in linezolid-associated toxicities. In contrast, this compound is mentioned as an impurity of linezolid and a potential antimicrobial agent, but lacks substantial published data on its biological activity and performance.
Data Presentation: Quantitative Summary
Due to the limited information on this compound, a comprehensive quantitative comparison is not feasible. The following tables summarize the available data for each compound.
Table 1: Quantitative Data for PNU-142586
| Parameter | Value | Species | Source |
| Pharmacokinetics | |||
| Mean Clearance (CL) | 13.54 L/h | Human | [1][2] |
| Volume of Distribution (Vd) | 47.1 L (assumed same as linezolid) | Human | [1][2] |
| Elimination Half-Life | Not explicitly stated | ||
| AUC Ratio (PNU-142586/linezolid) - Normal Renal Function | 0.113 | Human | [1] |
| AUC Ratio (PNU-142586/linezolid) - Severe Renal Dysfunction | 0.222 | Human | [1] |
| Cmin Ratio (PNU-142586/linezolid) - Normal Renal Function | 0.127 | Human | [1] |
| Cmin Ratio (PNU-142586/linezolid) - Severe Renal Dysfunction | 0.268 | Human | [1] |
| Toxicity | |||
| Association with Hematologic Toxicity | Elevated exposure associated with increased risk | Human | [3][4] |
| Cytotoxicity | Concentration-dependent in human megakaryocytic cell line | In vitro | [5] |
Table 2: Quantitative Data for this compound
| Parameter | Value | Species | Source |
| Antimicrobial Activity | |||
| ED50 against Staphylococcus aureus | 4.4 mg/kg (oral) | Mice | [6] |
| Pharmacokinetics | |||
| Mean Clearance (CL) | Data not available | ||
| Volume of Distribution (Vd) | Data not available | ||
| Elimination Half-Life | Data not available | ||
| Toxicity | |||
| Acute Oral Toxicity (Category 4) | Harmful if swallowed | N/A | [7] |
| Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects | N/A | [7] |
Detailed Compound Profiles
PNU-142586: The Major Metabolite of Linezolid
PNU-142586, the hydroxyethyl glycine metabolite, is one of the two primary metabolites of linezolid formed through the oxidation of the morpholine ring.[1] It is considered microbiologically inactive.[1]
Pharmacokinetics: The pharmacokinetic profile of PNU-142586 is significantly influenced by renal function.[1] In patients with normal renal function, the exposure to PNU-142586 is relatively low compared to the parent drug, linezolid. However, in individuals with severe renal dysfunction, the clearance of PNU-142586 is reduced, leading to a significant accumulation of the metabolite in the plasma.[1] Studies have shown that the area under the curve (AUC) and minimum concentration (Cmin) ratios of PNU-142586 to linezolid increase substantially with declining renal function.[1]
Toxicity and Clinical Significance: Elevated levels of PNU-142586 have been associated with an increased risk of linezolid-induced hematologic toxicity, particularly thrombocytopenia, even in patients without renal impairment.[3][4][5] The proposed mechanism for this toxicity involves the inhibition of DNA topoisomerase 2-α (TOP2A) and TOP2B by PNU-142586.[3][4] This inhibition disrupts DNA replication and transcription, leading to antiproliferative and cytotoxic effects.[3][4] Furthermore, PNU-142586 has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines.[5] The transport of PNU-142586 is mediated by the human organic anion transporter 3 (hOAT3), and co-administration with inhibitors of this transporter, such as lansoprazole, can increase plasma concentrations of PNU-142586 and potentially exacerbate toxicity.[5]
This compound: An Antimicrobial Agent with Limited Data
This compound is described as an impurity of linezolid and has been cited as a useful antimicrobial agent in a patent.[6]
Antimicrobial Activity: Limited in vivo data suggests that this compound possesses antibacterial activity. A study in a mouse model of Staphylococcus aureus infection reported an oral ED50 of 4.4 mg/kg.[6] However, comprehensive data on its spectrum of activity, minimum inhibitory concentrations (MICs) against various pathogens, and mechanism of action are not readily available in peer-reviewed literature.
Pharmacokinetics and Toxicity: There is a significant lack of published data regarding the pharmacokinetic properties and a detailed toxicological profile of this compound. A safety data sheet classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7]
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and PNU-142586 are not available. The following are summaries of methodologies used in the characterization of PNU-142586.
Population Pharmacokinetic Analysis of PNU-142586:
-
Study Design: A population pharmacokinetic analysis was conducted using plasma concentration data from adult patients treated with intravenous linezolid.[1][2]
-
Sample Analysis: Plasma concentrations of linezolid and its metabolites, including PNU-142586, were quantified using a validated ultra-performance liquid chromatography (UPLC) method.[1][8][9]
-
Modeling: A population pharmacokinetic model was developed using a nonlinear mixed-effects modeling program to determine pharmacokinetic parameters such as clearance and volume of distribution, and to evaluate the influence of covariates like creatinine clearance.[1]
In Vitro Cytotoxicity Assay of PNU-142586:
-
Cell Line: A human megakaryocytic cell line was used to assess the cytotoxic effects of PNU-142586.[5]
-
Methodology: The specific details of the cytotoxicity assay (e.g., MTT, LDH release) are described in the cited literature.[5] The assay would typically involve exposing the cells to varying concentrations of PNU-142586 and measuring cell viability after a defined incubation period.
Determination of Antimicrobial Activity of this compound:
-
In Vivo Model: The reported ED50 value was determined using a murine infection model with Staphylococcus aureus.[6]
-
Methodology: The protocol would involve infecting mice with a standardized inoculum of S. aureus and then administering different oral doses of this compound to determine the dose required to protect 50% of the animals from death or to achieve a specific reduction in bacterial burden.[6]
Visualizations
The following diagrams illustrate the metabolic pathway of linezolid and the proposed mechanism of PNU-142586-induced toxicity.
Caption: Metabolic pathway of Linezolid to its major metabolites.
Caption: Proposed mechanism of PNU-142586-induced hematologic toxicity.
Conclusion
This guide provides a comprehensive overview of the current knowledge on this compound and PNU-142586. While PNU-142586 is a well-documented metabolite of linezolid with significant clinical implications related to toxicity, this compound remains a compound with limited publicly available data. The information presented herein highlights the critical need for further research to elucidate the pharmacological and toxicological profile of this compound to enable a true head-to-head comparison with PNU-142586 and to fully understand its potential as an antimicrobial agent. Researchers are encouraged to consult the primary literature for more in-depth information on the experimental details summarized in this guide.
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering linezolid-induced hematologic toxicity: Targeting TOP2A and TOP2B via its primary metabolite PNU142586 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of human organic anion transporter 3-mediated transport of a major linezolid metabolite, PNU-142586, in linezolid-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|168828-65-7|MSDS [dcchemicals.com]
- 8. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Linezolid and Its Metabolites PNU-142300 and PNU-142586 in Human Plasma Using Ultra-Performance Liquid Chromatography Method [jstage.jst.go.jp]
Establishing the Relative Response Factor of Demethyl Linezolid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a measure of the detector response of an impurity relative to the active pharmaceutical ingredient (API) at the same concentration under specific chromatographic conditions[1][2][3]. It is a crucial factor in calculating the true concentration of an impurity from its chromatographic peak area, especially in High-Performance Liquid Chromatography (HPLC) analysis[1][3]. The RRF is defined by the following formula:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
An RRF value of 1.0 indicates that the impurity and the API have the same detector response. A value other than 1.0 signifies a difference in response that must be corrected for accurate quantification[4].
Alternatives for Impurity Quantification
While establishing a specific RRF is the most accurate approach for quantifying known impurities, other methods are sometimes employed, each with its own set of advantages and limitations.
| Method | Description | Advantages | Disadvantages |
| External Standard | A certified reference standard of the impurity is used to create a calibration curve. | Highest accuracy and precision. | Often impractical due to the high cost and limited availability of impurity standards. |
| Area Percent Normalization | Assumes that all components in the chromatogram have the same response factor (RRF = 1.0). | Simple and quick, requires no impurity standard. | Highly inaccurate if the RRF is not equal to 1.0, leading to under- or over-estimation of the impurity. |
| Relative Response Factor (RRF) | Uses a pre-determined or experimentally established RRF to correct for differences in detector response. | Balances accuracy with practicality when an impurity standard is scarce. More accurate than area percent normalization[1][2]. | Requires initial effort to establish the RRF. The RRF value is specific to the analytical method. |
Experimental Protocol: Determining the RRF of Demethyl Linezolid by the Slope Method
The slope method is a robust and widely accepted technique for determining the RRF[2][4]. It involves generating calibration curves for both Linezolid and this compound and comparing their slopes.
Materials and Reagents
-
Linezolid Reference Standard (USP or equivalent)
-
This compound (isolated and characterized impurity or custom synthesized standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid or other suitable buffer components
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (or a mass spectrometer for LC-MS).
-
Analytical column suitable for the separation of Linezolid and its impurities (e.g., C18 column).
-
Data acquisition and processing software.
Chromatographic Conditions
A variety of HPLC methods have been reported for the analysis of Linezolid and its impurities[5][6][7][8]. The following is a representative example; however, conditions should be optimized for the specific column and system being used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Standard Solution Preparation
Stock Solutions (e.g., 1000 µg/mL):
-
Accurately weigh about 25 mg of Linezolid Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture).
-
Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.
Calibration Curve Solutions:
-
Prepare a series of at least five calibration solutions for both Linezolid and this compound, ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL)[2].
-
These solutions should be prepared by diluting the respective stock solutions with the mobile phase.
Data Analysis and RRF Calculation
-
Inject each calibration solution in triplicate onto the HPLC system.
-
For both Linezolid and this compound, plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis for each data set to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.99 to ensure linearity.
-
The slope of the regression line (m) represents the response factor.
-
Calculate the RRF using the following formula:
RRF = Slope of this compound / Slope of Linezolid
Data Presentation
The quantitative data for the determination of the RRF should be summarized in clear and structured tables.
Table 1: Linearity Data for Linezolid
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.1 | ... | ... |
| 0.5 | ... | ... |
| 1.0 | ... | ... |
| 5.0 | ... | ... |
| 10.0 | ... | ... |
| Slope | \multicolumn{2}{c | }{Value from regression analysis} |
| R² | \multicolumn{2}{c | }{Value from regression analysis} |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 0.1 | ... | ... |
| 0.5 | ... | ... |
| 1.0 | ... | ... |
| 5.0 | ... | ... |
| 10.0 | ... | ... |
| Slope | \multicolumn{2}{c | }{Value from regression analysis} |
| R² | \multicolumn{2}{c | }{Value from regression analysis} |
Table 3: Calculated Relative Response Factor (RRF)
| Analyte | Slope | RRF |
| Linezolid | Value from Table 1 | 1.00 |
| This compound | Value from Table 2 | Calculated Value |
Visualizations
Visual diagrams are essential for clarifying complex workflows and relationships.
Caption: Experimental workflow for RRF determination.
Caption: Logical relationship in RRF calculation.
By following the detailed experimental protocol and utilizing the provided data presentation formats and visualizations, researchers can confidently establish the relative response factor of this compound. This will ultimately lead to more accurate and reliable quantification of this impurity in Linezolid drug substances and products, ensuring their quality and safety.
References
- 1. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. veeprho.com [veeprho.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. cda-amc.ca [cda-amc.ca]
- 8. dovepress.com [dovepress.com]
A Guide to Inter-Laboratory Validation of Analytical Methods for Demethyl Linezolid
This guide provides a framework for the inter-laboratory validation of analytical methods for demethyl linezolid, a primary metabolite of the antibiotic linezolid. Ensuring consistency and reliability of analytical data across different laboratories is crucial for drug development and clinical trial data integrity. This document outlines the essential validation parameters, experimental protocols, and data presentation formats necessary for a comprehensive comparison.
Introduction to Inter-Laboratory Validation
Inter-laboratory validation, also known as cross-validation, is the process of comparing analytical results from two or more laboratories to ensure that a given method produces equivalent and reliable data, regardless of the testing site.[1][2] This is a critical step when analytical testing is outsourced, when a method is transferred between facilities, or when data from different sites need to be combined for a regulatory submission. For metabolites like this compound, a full method validation is often required when it is added to an existing assay for the parent drug.[1][3]
Comparative Analytical Methods
While various analytical techniques can be employed for the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are the most common. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation in each laboratory.
Table 1: Comparison of Common Analytical Techniques for this compound
| Parameter | HPLC-UV | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to high; potential for interference from co-eluting compounds.[4] | Very high; specific detection of precursor and product ions minimizes interference.[5] |
| Sensitivity (LLOQ) | Typically in the low mg/L or high µg/L range.[4][6] | Typically in the low µg/L to ng/L range. |
| Linear Range | Generally narrower than LC-MS/MS. | Wide dynamic range. |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Throughput | Can be lower due to longer run times. | Can be higher with optimized methods. |
Experimental Protocols for Inter-Laboratory Validation
To ensure a robust comparison, a detailed and harmonized protocol should be followed by all participating laboratories. This includes standardized procedures for sample preparation, instrument setup, and data analysis.
Preparation of Quality Control (QC) Samples
A common set of QC samples should be prepared by one laboratory and distributed to all participating labs. These samples should be prepared by spiking a known concentration of this compound reference standard into the appropriate biological matrix (e.g., human plasma, serum).
-
Concentrations: At a minimum, three concentration levels should be prepared:
-
Low QC: 3 times the Lower Limit of Quantitation (LLOQ).
-
Medium QC: Mid-point of the calibration curve.
-
High QC: Approximately 75-85% of the Upper Limit of Quantitation (ULOQ).
-
-
Matrix: The biological matrix used for QC preparation should be from the same lot and species to minimize variability.
-
Storage and Shipment: QCs should be stored and shipped under conditions that ensure the stability of the analyte.
Analytical Method Validation Parameters
Each laboratory should validate the analytical method according to established guidelines. The following parameters are essential for inter-laboratory comparison.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Description | General Acceptance Criteria (based on FDA/EMA guidelines) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Accuracy | The closeness of the measured value to the nominal concentration.[4] | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[4] | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[4] |
| Linearity & Range | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7] | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4] | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Inter-Laboratory Sample Analysis
Once each laboratory has validated the method, the distributed QC samples are analyzed.
-
Analysis: A minimum of three replicates of each QC level should be analyzed in at least three separate analytical runs.
-
Data Reporting: The individual results, mean, standard deviation, and CV should be reported for each QC level.
Data Presentation and Comparison
A clear and concise presentation of the data is essential for a meaningful comparison of the performance of the analytical methods across different laboratories.
Table 3: Inter-Laboratory Comparison of this compound QC Sample Analysis
| QC Level | Laboratory A (Mean ± SD, %CV) | Laboratory B (Mean ± SD, %CV) | % Difference Between Labs* |
| Low QC (Nominal: X µg/mL) | |||
| Medium QC (Nominal: Y µg/mL) | |||
| High QC (Nominal: Z µg/mL) |
*Calculated as: ((Mean Lab A - Mean Lab B) / ((Mean Lab A + Mean Lab B) / 2)) * 100
Acceptance Criteria for Inter-Laboratory Comparison: The mean accuracy of the QCs from each laboratory should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. The percentage difference between the means of the two laboratories should also ideally be within ±15%.
Workflow and Logic Diagrams
Visual representations of the experimental workflow and logical relationships can aid in understanding the inter-laboratory validation process.
Caption: Workflow for inter-laboratory validation of an analytical method.
Caption: Core parameters for analytical method validation.
Conclusion
A successful inter-laboratory validation demonstrates that the analytical method for this compound is robust, reliable, and transferable. By adhering to a standardized protocol and predefined acceptance criteria, researchers, scientists, and drug development professionals can have confidence in the consistency and quality of the analytical data generated across different testing sites. This is fundamental for making informed decisions throughout the drug development lifecycle.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Therapeutic drug monitoring of linezolid: HPLC-based assays for routine quantification of linezolid in human serum and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. dovepress.com [dovepress.com]
- 7. ajpaonline.com [ajpaonline.com]
Comparative Stability of Linezolid and Demethyl Linezolid: A Guide for Researchers
An In-depth Analysis of the Physicochemical Stability of the Antibiotic Linezolid and Its Primary Metabolite, Demethyl Linezolid (PNU-142300)
This guide provides a comprehensive comparison of the stability of the oxazolidinone antibiotic, linezolid, and its principal N-demethylated metabolite, PNU-142300. Understanding the stability profiles of a parent drug and its metabolites is crucial for drug development, formulation, and ensuring therapeutic efficacy and safety. This document summarizes key experimental data on their degradation under various stress conditions, outlines the methodologies used in these stability studies, and visualizes the degradation pathways and experimental workflows.
Executive Summary
Extensive research has been conducted on the stability of linezolid under forced degradation conditions, revealing its susceptibility to alkaline and oxidative environments, while demonstrating relative stability under acidic, photolytic, and thermal stress. In contrast, the available stability data for its primary metabolite, this compound (PNU-142300), is predominantly focused on its behavior in biological matrices under conditions pertinent to pharmacokinetic analyses. This guide synthesizes the available data to provide a comparative overview, highlighting the distinct stability characteristics of each compound.
Data Presentation: Comparative Stability Profiles
The following tables summarize the quantitative data on the stability of linezolid and this compound under various conditions.
Table 1: Stability of Linezolid under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | Not Specified | Minimal degradation | [1] |
| 1 M HCl | 4 hours | 60°C | Some degradation | [2] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Not Specified | Complete degradation | [1] |
| 1 M NaOH | 10 minutes | Room Temperature | Some degradation | [2] | |
| Oxidative Degradation | 0.6% H₂O₂ | 24 hours | Not Specified | Minimal degradation | [1] |
| 3% H₂O₂ | 24 hours | Room Temperature | Some degradation | [2] | |
| Thermal Degradation | Solid State | Not Specified | Not Specified | Stable | [3] |
| Solution | 72 hours | 70°C | No noticeable degradation | [1] | |
| Photolytic Degradation | Solid State | Not Specified | Not Specified | Stable | [3] |
Table 2: Stability of this compound (PNU-142300) in Human Serum/Plasma
| Stability Test | Condition | Duration | % Recovery / Stability | Reference |
| Freeze-Thaw Stability | Three cycles (-40°C to Room Temp) | 3 cycles | Stable | [4] |
| Autosampler Stability | 10°C | 8 hours | Stable | [4] |
| Short-Term Stability | Room Temperature | 4 hours | Stable | [4] |
| Long-Term Stability | -40°C | 3 weeks | Stable | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Forced Degradation Studies of Linezolid
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acidic Hydrolysis:
-
A solution of linezolid is prepared in 0.1 M hydrochloric acid.
-
The solution is stored for a specified duration (e.g., 24 hours) at a controlled temperature.
-
Samples are withdrawn at regular intervals, neutralized, and analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining linezolid and detect any degradation products.[1]
2. Alkaline Hydrolysis:
-
A solution of linezolid is prepared in 0.1 M sodium hydroxide.
-
The solution is stored for a specified duration (e.g., 1 hour) at a controlled temperature.
-
Samples are withdrawn, neutralized, and analyzed by HPLC to determine the extent of degradation.[1]
3. Oxidative Degradation:
-
A solution of linezolid is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 0.6% H₂O₂).
-
The mixture is kept for a defined period (e.g., 24 hours) at a controlled temperature.
-
The amount of undegraded linezolid is quantified using HPLC.[1]
4. Thermal Degradation:
-
Solid linezolid is exposed to elevated temperatures (e.g., 70°C) for a specified time (e.g., 72 hours).
-
For solutions, a prepared solution of linezolid is heated.
-
The samples are then analyzed by HPLC to assess for any degradation.[1]
5. Photolytic Degradation:
-
Solid linezolid or a solution of linezolid is exposed to a light source, typically a combination of UV and visible light, for a defined duration.
-
A dark control sample is kept under the same conditions but protected from light.
-
The extent of degradation is determined by comparing the HPLC analysis of the exposed and control samples.
Stability Studies of this compound (PNU-142300) in Biological Matrices
These studies are crucial for ensuring the accuracy of pharmacokinetic measurements.
1. Freeze-Thaw Stability:
-
Aliquots of human serum or plasma spiked with known concentrations of PNU-142300 are subjected to multiple freeze-thaw cycles (e.g., three cycles of freezing at -40°C and thawing at room temperature).
-
After the cycles, the concentration of PNU-142300 is measured using a validated analytical method, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and compared to the initial concentration.[4]
2. Autosampler Stability:
-
Processed samples of PNU-142300 in the final extraction solvent are kept in the autosampler of the analytical instrument at a controlled temperature (e.g., 10°C) for a period that mimics the typical run time of an analytical batch (e.g., 8 hours).
-
The concentrations are then determined and compared to those of freshly prepared samples.[4]
3. Short-Term (Bench-Top) Stability:
-
Spiked serum or plasma samples are kept at room temperature for a specified duration (e.g., 4 hours) to simulate the handling of samples during processing.
-
The stability is assessed by comparing the measured concentration to the nominal concentration.[4]
4. Long-Term Stability:
-
Spiked serum or plasma samples are stored at a low temperature (e.g., -40°C) for an extended period (e.g., 3 weeks).
-
The concentration of PNU-142300 is then measured and compared to the initial concentration to evaluate its stability during long-term storage.[4]
Visualizations
The following diagrams illustrate the degradation pathways of linezolid and a typical workflow for stability testing.
Caption: Proposed degradation pathway of linezolid under different stress conditions.
Caption: A generalized workflow for conducting forced degradation stability studies.
Comparative Discussion
The stability data clearly indicates that linezolid is most susceptible to degradation under alkaline conditions , where it undergoes rapid and complete degradation.[1] It shows some lability to oxidative stress and prolonged exposure to strong acidic conditions at elevated temperatures.[2] However, it is relatively stable under neutral, thermal, and photolytic stress.[1][3]
In contrast, the stability of This compound (PNU-142300) has been primarily evaluated in the context of bioanalysis. The available studies demonstrate its stability in human plasma and serum during typical sample handling and storage procedures, including freeze-thaw cycles and storage in an autosampler.[4] This indicates that PNU-142300 is sufficiently stable for reliable quantification in pharmacokinetic and therapeutic drug monitoring studies.
A direct comparison of their intrinsic stability under forced degradation conditions is challenging due to the lack of publicly available data for this compound. However, the existing information suggests that while linezolid's stability is a key consideration in formulation development due to its lability in alkaline environments, the stability of PNU-142300 is well-characterized for its intended analytical applications in biological fluids.
Future research focusing on the forced degradation of this compound would be invaluable for a more complete comparative stability profile and a deeper understanding of its degradation pathways. This would be particularly relevant for assessing the potential for degradation product formation in vivo and for the development of reference standards.
References
- 1. Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Demethyl Linezolid and Linezolid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the antibiotic linezolid and its primary metabolite, Demethyl linezolid (also known as PNU-142300). While linezolid is a well-established antibacterial agent, the activity of its demethylated metabolite is a subject of conflicting reports. This document aims to present the available experimental data objectively, detail relevant experimental methodologies, and visualize key pathways and processes to aid researchers in understanding the current state of knowledge.
Executive Summary
Linezolid is a potent oxazolidinone antibiotic with a broad spectrum of activity against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis. In contrast, its major metabolite, this compound (PNU-142300), is widely reported in scientific literature as being microbiologically inactive. However, some commercial sources claim in vivo antimicrobial activity, citing patent literature. This guide presents the available data for both compounds to allow for a critical assessment.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for linezolid and the conflicting data for this compound.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Species | MIC Range (µg/mL) |
| Linezolid | Staphylococcus aureus (including MRSA) | 0.5 - 4[1][2] |
| Streptococcus pneumoniae | 0.5 - 2[1] | |
| Enterococcus faecium (including VRE) | 1 - 4[1] | |
| Enterococcus faecalis | 1 - 4[1] | |
| This compound (PNU-142300) | Various | No peer-reviewed MIC data available. Generally considered inactive[3][4]. |
Table 2: In Vivo Antibacterial Efficacy
| Compound | Animal Model | Pathogen | Efficacy Metric (ED50) |
| Linezolid | Mouse systemic infection | Staphylococcus aureus | 1.9 - 8.0 mg/kg (oral)[4] |
| Mouse systemic infection | Streptococcus pneumoniae | 1.2 - 11.7 mg/kg (oral)[4] | |
| Mouse systemic infection | Enterococcus faecalis | 1.3 - 10.0 mg/kg (oral)[4] | |
| This compound (PNU-142300) | Mouse | Staphylococcus aureus | 4.4 mg/kg (oral) - Claim from commercial suppliers citing patent WO1995007271A1, not verified in peer-reviewed literature.[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of standard protocols relevant to the assessment of the biological activities of linezolid and its metabolites.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard laboratory procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (linezolid or this compound) is prepared and serially diluted in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton broth.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Experimental workflow for MIC determination.
In Vivo Efficacy in a Mouse Systemic Infection Model
This protocol is used to assess the effectiveness of an antimicrobial agent in a living organism.
-
Infection: Mice are systemically infected with a lethal dose of a bacterial pathogen, such as Staphylococcus aureus.
-
Treatment: At a specified time post-infection, different doses of the test compound are administered to groups of mice (e.g., orally or intravenously).
-
Observation: The animals are monitored over a period of several days, and the number of survivors in each treatment group is recorded.
-
ED50 Calculation: The 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals from death, is calculated.
Workflow for in vivo efficacy testing in mice.
Mechanism of Action of Linezolid
Linezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. This mechanism is distinct from many other protein synthesis inhibitors.
-
Binding to the Ribosome: Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.
-
Prevention of Initiation Complex Formation: This binding prevents the formation of a functional 70S initiation complex, which is a crucial first step in protein synthesis.
-
Inhibition of Protein Production: By blocking the initiation of translation, linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect in most susceptible organisms.
Linezolid's mechanism of action.
Discussion and Conclusion
The available evidence strongly indicates that linezolid is a clinically effective antibiotic with a well-characterized mechanism of action and a defined spectrum of activity against Gram-positive bacteria. In contrast, the biological activity of its metabolite, this compound (PNU-142300), remains ambiguous.
The majority of scientific publications describe this compound as an inactive metabolite. This is consistent with the general understanding that drug metabolism often leads to the formation of less active or inactive compounds that are more easily excreted.
However, the claim of in vivo activity by some commercial suppliers, purportedly based on patent literature, introduces a significant point of contention. Without access to and verification of the primary data within the cited patent, it is difficult to definitively assess this claim. The reported ED50 of 4.4 mg/kg in a mouse model for this compound is noteworthy, as it is within the range of the ED50 values observed for the parent drug, linezolid.
The lack of publicly available in vitro data (MIC values) for this compound is a critical gap in our understanding of its potential antimicrobial properties. Such data would be essential for a direct comparison of its intrinsic antibacterial potency with that of linezolid.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. In vivo activities of U-100592 and U-100766, novel oxazolidinone antimicrobial agents, against experimental bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Demethyl Linezolid: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Demethyl linezolid, a metabolite of the antibiotic linezolid, requires careful handling and disposal due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Key Safety and Disposal Information
The safe disposal of this compound is guided by its hazard profile as outlined in its Safety Data Sheet (SDS). The primary concerns are its acute oral toxicity and its significant environmental impact, particularly on aquatic life.
| Hazard Category | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | P273: Avoid release to the environment.[1] |
| Primary Disposal Route | Approved Waste Disposal Plant | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting. The recommended and regulated procedure is to dispose of the compound as chemical waste through a licensed environmental services provider. This ensures that the compound is handled and treated in accordance with federal, state, and local regulations for hazardous waste.[3][4][5][6]
Standard Operating Procedure for this compound Disposal
The following step-by-step guide outlines the process for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound with other chemical waste unless compatibility has been confirmed.
-
Collect any contaminated materials, such as pipette tips, tubes, and gloves, in the same designated waste container.
3. Spill Management:
-
In the event of a spill, prevent further leakage or spillage if it is safe to do so.[3]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated waste container.
-
Clean the spill area thoroughly.
-
Avoid allowing the chemical to enter drains or waterways.[3]
4. Storage of Waste:
-
Keep the waste container tightly sealed and store it in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
5. Disposal Request:
-
When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide a complete and accurate description of the waste, including the name "this compound" and any other components in the waste container.
6. Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
Retain all documentation provided by the waste disposal company, such as the waste manifest.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
